molecular formula C19H25F2N5O7S2 B610395 R-547 mesylate CAS No. 869369-26-6

R-547 mesylate

Cat. No.: B610395
CAS No.: 869369-26-6
M. Wt: 537.55
InChI Key: BUYYGASGVDVCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R547 Mesylate is a potent ATP-competitive inhibitor of CDK1/2/4 with Ki of 2 nM/3 nM/1 nM.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

869369-26-6

Molecular Formula

C19H25F2N5O7S2

Molecular Weight

537.55

IUPAC Name

[4-amino-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;methanesulfonic acid

InChI

InChI=1S/C18H21F2N5O4S.CH4O3S/c1-29-13-4-3-12(19)15(20)14(13)16(26)11-9-22-18(24-17(11)21)23-10-5-7-25(8-6-10)30(2,27)28;1-5(2,3)4/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24);1H3,(H,2,3,4)

InChI Key

BUYYGASGVDVCPU-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCN(CC3)S(=O)(=O)C.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

R-547 mesylate;  RG-547 mesylate;  RO-4584820 mesylate.

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: R-547 Mesylate Mechanism of Action in Cell Cycle Arrest

[1]

Executive Summary

R-547 mesylate (Ro-4584820) represents a high-potency, ATP-competitive inhibitor of the cyclin-dependent kinase (CDK) family.[1] Unlike first-generation CDK inhibitors (e.g., flavopiridol) that suffered from poor selectivity and off-target toxicity, R-547 exhibits a refined specificity profile, potently targeting CDK1, CDK2, and CDK4 with nanomolar affinity (

This guide delineates the mechanistic basis of R-547-induced cell cycle arrest.[1][2] It details the dual-checkpoint inhibition (G1/S and G2/M) and provides a validated experimental framework for assessing its efficacy in preclinical models.[1] The mechanism is distinct in its ability to induce apoptosis and arrest proliferation independently of the Retinoblastoma (Rb) or p53 tumor suppressor status, primarily due to its multi-CDK targeting strategy.

Molecular Profile & Target Specificity[1]

R-547 is a diaminopyrimidine derivative.[1][3][4] Its chemical structure facilitates high-affinity binding to the ATP-binding pocket of specific CDKs.[1] The mesylate salt form improves solubility and bioavailability for in vivo administration.[5]

Kinase Selectivity Profile

The therapeutic index of R-547 is derived from its high selectivity.[1][6] It effectively ignores over 120 unrelated kinases (Ki > 5000 nM), minimizing off-target cytotoxicities often seen with pan-kinase inhibitors.[1]

Target KinaseCyclin Partner

(nM)
Biological Consequence of Inhibition
CDK4 Cyclin D11 Blocks G1

S transition; prevents Rb phosphorylation.[1]
CDK1 Cyclin B2 Blocks G2

M transition; induces mitotic catastrophe.[1]
CDK2 Cyclin E3 Blocks S-phase progression and centrosome duplication.[1]
CDK7 Cyclin H171Reduced CAK activity (upstream activator).[1]
GSK3

N/A260Minor impact on glycogen metabolism/Wnt signaling.[1]

Data sourced from DePinto et al. (2006) and Chu et al. (2006).[1]

Mechanism of Action (MoA): Dual-Phase Arrest

The efficacy of R-547 stems from its ability to impose a "double-lock" on the cell cycle.[1] By simultaneously inhibiting the initiator kinases of the G1 phase (CDK4/6) and the G2 phase (CDK1), it prevents tumor cells from escaping checkpoint surveillance.

The G1/S Blockade (Rb-Dependent)

In Rb-competent cells, R-547 inhibits CDK4/Cyclin D1.[1] Normally, this complex phosphorylates the Retinoblastoma protein (pRb).

  • Mechanism: R-547 binding

    
     Reduced CDK4 activity 
    
    
    Hypo-phosphorylated pRb.[1]
  • Result: pRb remains bound to the E2F transcription factor family.[1] E2F cannot translocate to the nucleus to transcribe S-phase genes (e.g., CCNE1, CDC6), resulting in G1 arrest.

The G2/M Blockade (Rb-Independent)

In tumors where Rb is mutated or deleted (rendering them resistant to pure CDK4/6 inhibitors), R-547 retains efficacy via CDK1 inhibition .[1]

  • Mechanism: CDK1/Cyclin B is the "Master Mitotic Switch." R-547 competitively inhibits ATP binding to CDK1.[1][7]

  • Result: Cells accumulate in the G2 phase with 4N DNA content but fail to enter mitosis, eventually undergoing apoptosis due to sustained cell cycle blockade.

Signaling Pathway Visualization[1]

R547_Mechanismcluster_targetsPrimary TargetsR547This compoundCDK4CDK4/Cyclin D1R547->CDK4Inhibits (Ki=1nM)CDK2CDK2/Cyclin ER547->CDK2Inhibits (Ki=3nM)CDK1CDK1/Cyclin BR547->CDK1Inhibits (Ki=2nM)RbpRb PhosphorylationCDK4->RbBlocksG1_ArrestG1 Phase Arrest(Rb+ Cells)CDK2->G1_ArrestMitosisMitotic Entry (MPF)CDK1->MitosisBlocksE2FE2F ReleaseRb->E2FRepressesE2F->G1_ArrestTranscriptionalSilencingG2_ArrestG2/M Phase Arrest(Rb- Independent)Mitosis->G2_ArrestApoptosisApoptosis(PARP Cleavage)G1_Arrest->ApoptosisG2_Arrest->Apoptosis

Figure 1: R-547 exerts a dual-node inhibition.[1] It prevents G1 exit via the CDK4-Rb-E2F axis and prevents G2 exit via direct CDK1 blockade, ensuring efficacy even in Rb-null phenotypes.[1]

Experimental Validation Framework

To rigorously validate R-547 activity in a new cell line or model, the following protocols should be employed. These are designed to be self-validating —internal controls are built-in to distinguish cytostasis from cytotoxicity.[1]

Protocol A: Cell Cycle Phase Distribution (Flow Cytometry)

Objective: Quantify the percentage of cells arrested in G1 vs. G2/M phases.

Methodology:

  • Synchronization (Optional but Recommended): Serum starve cells for 24 hours to synchronize in G0/G1. Release into complete media containing R-547.

  • Treatment: Treat cells with R-547 at varying concentrations (e.g.,

    
    , 
    
    
    ) for 24 hours.
    • Control: DMSO (Vehicle).[1]

  • Harvesting: Trypsinize cells; ensure collection of floating cells (apoptotic population).

  • Fixation: Wash in PBS.[1] Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing (Final: 70% EtOH). Incubate at -20°C for

    
     2 hours.
    
  • Staining:

    • Wash cells with PBS.[1]

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL).[1]

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Collect 10,000 events. Use doublet discrimination (Area vs. Width).

Expected Data:

  • G1 Arrest: A sharp increase in the 2N peak (if Rb-competent).[1]

  • G2 Arrest: A significant accumulation in the 4N peak (if Rb-null or at high doses inhibiting CDK1).[1]

  • Sub-G1: Appearance of a <2N peak indicates DNA fragmentation (apoptosis).[1]

Protocol B: Biomarker Validation (Western Blotting)

Objective: Confirm the molecular mechanism (Rb hypophosphorylation and Apoptosis).[1]

Methodology:

  • Lysis: Lyse treated cells in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors. Crucial: Phosphatase inhibitors preserve the phosphorylation state of Rb.

  • Separation: Load 30-50 µg protein on a 4-12% Gradient SDS-PAGE gel. (Rb is 110 kDa; gradient gels resolve the hyper- vs. hypo-phosphorylated bands better).[1]

  • Antibodies:

    • Primary: Anti-Total Rb, Anti-Phospho-Rb (Ser780 or Ser807/811), Anti-PARP (cleaved and full), Anti-Actin (loading control).

  • Detection: ECL Chemiluminescence.

Self-Validating Check:

  • Mechanism Confirmation: You must see a decrease in pRb (Ser780) and a shift of Total Rb to a lower molecular weight (hypo-phosphorylated form).[1]

  • Apoptosis Confirmation: Appearance of the 89 kDa Cleaved PARP fragment.

Experimental Workflow Diagram

Experimental_Workflowcluster_prepSample Preparationcluster_analysisParallel Analysiscluster_readoutReadoutsCellsTumor Cells(HCT116 / MCF7)TreatR-547 Treatment(0.1 - 1.0 µM)Cells->TreatHarvestHarvest(Adherent + Floating)Treat->HarvestFlowFlow Cytometry(PI Staining)Harvest->FlowFix (EtOH)WBWestern Blot(Biomarkers)Harvest->WBLyse (RIPA)Cycle_DataG1/G2 Peaks(Cell Cycle Arrest)Flow->Cycle_DataMol_DatapRb DecreasePARP CleavageWB->Mol_Data

Figure 2: Parallel workflow for validating cytostatic (Flow Cytometry) and cytotoxic (Western Blot) effects of R-547.

Therapeutic Implications & Resistance[1][8]

R-547's ability to induce tumor regression in xenograft models (e.g., HCT116 colorectal models) highlights its potential beyond mere cytostasis.[1]

  • Resistance Mechanisms: While R-547 bypasses Rb-mutation resistance via CDK1 inhibition, potential resistance could arise from the overexpression of ABC transporters (MDR pumps), although early studies suggest R-547 is not a strong substrate for P-gp.[1]

  • Combination Strategy: Due to its G1/S arrest capability, R-547 is ideally sequenced before S-phase specific agents (like antimetabolites) to synchronize cells, or after DNA damaging agents to prevent repair during G2 arrest.[1]

References

  • DePinto, W., et al. (2006).[2] In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials.[1][6] Molecular Cancer Therapeutics.[1][6]

  • Chu, X.J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.[1][6] Journal of Medicinal Chemistry.

  • National Cancer Institute. (n.d.).[1] CDK Inhibitor R547 Definition. NCI Drug Dictionary.

  • Selleck Chemicals. (2024).[1][7] R547 (Ro 4584820) Datasheet and Kinase Profile.

Technical Deep Dive: R-547 Mesylate Selective Inhibition of CDK1, CDK2, and CDK4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

R-547 (Ro-5474642) represents a pivot point in the development of cell cycle therapeutics. Unlike first-generation pan-CDK inhibitors (e.g., flavopiridol) that suffered from off-target toxicity, or highly specific CDK4/6 inhibitors (e.g., palbociclib) that may face resistance via compensatory kinase upregulation, R-547 offers a multi-targeted yet selective profile. It potently inhibits CDK1, CDK2, and CDK4 with low nanomolar affinity while sparing the broader kinome.[1][2]

This guide provides a rigorous technical analysis of R-547 mesylate, focusing on its mechanism of action, selectivity profiling, and the experimental frameworks required to validate its efficacy in preclinical settings.

Mechanistic Profile & Structural Logic

Chemical Identity & Binding Mode

R-547 is a diaminopyrimidine analogue.[3] Its high selectivity stems from specific interactions within the ATP-binding pocket of the CDK enzymes.

  • Core Scaffold: The diaminopyrimidine ring mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

  • Selectivity Determinants: The C2-amino position (substituted with a 1-methanesulfonylpiperidin-4-yl moiety) and the C5 position (2,3-difluoro-6-methoxybenzoyl group) are critical. These substituents exploit the specific geometry of the CDK active site, which is distinct from other serine/threonine kinases.

Selectivity Data

The following table summarizes the inhibitory constants (


) of R-547. Note the tight binding to the cell cycle drivers (CDK1/2/4) compared to the "transcriptional" CDKs (CDK7) and metabolic kinases (GSK3).
Target Kinase Complex

(nM)
Biological Role
CDK4 / Cyclin D1 1 G1

S Phase Entry (Rb phosphorylation)
CDK1 / Cyclin B 2 G2

M Phase Transition (Mitosis)
CDK2 / Cyclin E 3 S Phase Progression
GSK3

46Glycogen metabolism / Wnt signaling
CDK7 / Cyclin H171CDK Activating Kinase (CAK)
Panel of >120 Kinases > 5000 Off-target controls (e.g., EGFR, PDGFR)

Data Source: DePinto et al. (2006) & Chu et al. (2006)[4]

Signaling Pathway Visualization

The diagram below illustrates the multi-node inhibition of R-547. By blocking CDK4/6 in G1 and CDK1/2 in S/G2, R-547 imposes a "dual-clamp" on tumor cell proliferation, preventing the compensatory escape often seen with single-node inhibitors.

R547_Pathway cluster_G1 G1/S Checkpoint cluster_G2 G2/M Checkpoint R547 This compound CDK4 CDK4/6 Cyclin D R547->CDK4 Inhibits (Ki=1nM) CDK1 CDK1 Cyclin B R547->CDK1 Inhibits (Ki=2nM) CDK2 CDK2 Cyclin E R547->CDK2 Inhibits (Ki=3nM) Rb Rb (Hypo-P) CDK4->Rb Phosphorylates pRb pRb (Hyper-P) Rb->pRb Inactivation E2F E2F Transcription Factors Rb->E2F Sequesters pRb->E2F Releases E2F->CDK2 Upregulates Cyclin E Mitosis Mitotic Entry CDK1->Mitosis Drives CDK2->CDK1 S-Phase Progression

Figure 1: R-547 mechanism of action showing dual blockade at G1/S (via CDK4/Rb) and G2/M (via CDK1/2).

Validated Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are designed with built-in validation steps to ensure data integrity.

In Vitro Kinase Inhibition Assay (TR-FRET)

Purpose: To determine the IC50 of R-547 against specific CDK/Cyclin complexes. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a specific peptide substrate (e.g., ULight-labeled peptide).

Protocol Workflow:

  • Reagent Prep: Prepare 4X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution: Prepare R-547 in 100% DMSO (start at 10 µM, 3-fold dilutions). Dilute to 4X working conc in Kinase Buffer (final DMSO < 1%).

  • Enzyme Mix: Dilute CDK4/Cyclin D1 (or CDK1/2) to optimal concentration (determined via linearity test, typically 0.5–2 nM).

  • Substrate/ATP Mix: Prepare ULight-labeled Rb peptide (50 nM) and ATP (at

    
     apparent, typically 10–50 µM).
    
  • Reaction:

    • Add 2.5 µL Compound.

    • Add 2.5 µL Enzyme Mix.

    • Incubate 15 min (Pre-incubation allows R-547 to bind).

    • Add 5 µL Substrate/ATP Mix.

    • Incubate 60 min at RT.

  • Termination/Detection: Add 10 µL EDTA/Eu-antibody mix. Read on EnVision plate reader (665 nm / 615 nm ratio).

Self-Validation Checkpoints:

  • Z-Prime (

    
    ):  Must be > 0.5. If 
    
    
    
    , re-optimize enzyme concentration or incubation time.
  • Reference Inhibitor: Always run a staurosporine or flavopiridol control curve.

  • DMSO Tolerance: Ensure final DMSO concentration does not inhibit the kinase alone (run a DMSO titration control).

Cellular Biomarker Analysis: pRb Western Blot

Purpose: To verify that R-547 engages its target inside the cell by reducing Retinoblastoma protein (Rb) phosphorylation.

Protocol Steps:

  • Cell Seeding: Seed HCT116 or MCF-7 cells (

    
     cells/well) in 6-well plates. Allow attachment (24h).
    
  • Treatment: Treat with R-547 (0, 0.01, 0.1, 1.0 µM) for 24 hours.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate and NaF are mandatory to preserve phospho-sites).

  • Western Blotting:

    • Load 20-30 µg protein/lane.

    • Primary Antibody: Anti-phospho-Rb (Ser807/811) [Cell Signaling Tech #8516]. This site is specifically phosphorylated by CDK4/6.[5]

    • Loading Control: Anti-Total Rb and Anti-GAPDH.

  • Quantification: Normalize pRb signal to Total Rb signal.

Interpretation: A dose-dependent decrease in pRb(Ser807/811) without a loss of Total Rb confirms specific CDK4 inhibition. If Total Rb decreases, consider apoptosis/toxicity rather than specific inhibition.

Preclinical Efficacy & Pharmacokinetics

In Vivo Tumor Regression

R-547 has demonstrated significant efficacy in human tumor xenograft models (e.g., HCT116 colorectal, LOX-IMVI melanoma).

  • Dosing Regimen: Effective via oral gavage (daily) or IV (weekly).[2]

  • TGI (Tumor Growth Inhibition): Doses of ~40 mg/kg (oral) typically yield >90% TGI in sensitive models.[6]

  • PK/PD Correlation: Efficacy correlates with the duration that plasma concentration remains above the cellular IC50 (Time > IC50).

Pharmacokinetics (PK) Snapshot
  • Bioavailability: Moderate to high oral bioavailability in rodent models.

  • Salt Form: The mesylate salt is chosen to enhance aqueous solubility compared to the free base, which is critical for consistent oral absorption.

Experimental Workflow Diagram

The following diagram outlines the logical flow for characterizing R-547, moving from cell-free assays to in vivo validation.

Workflow cluster_InVitro Phase 1: In Vitro Validation cluster_InVivo Phase 2: In Vivo Proof of Concept Compound This compound (Powder) Solubility Solubility Check (DMSO/Water) Compound->Solubility KinaseAssay Biochemical Assay (Ki Determination) Solubility->KinaseAssay CellAssay Cell Viability (HCT116 IC50) KinaseAssay->CellAssay If Ki < 10nM Biomarker Western Blot (pRb Reduction) CellAssay->Biomarker Confirm MOA PK PK Study (Plasma Conc) Biomarker->PK Select Lead Dose Xenograft Tumor Xenograft (TGI %) PK->Xenograft Define Schedule

Figure 2: Step-wise characterization workflow for R-547 from bench to bedside translation.

Conclusion

This compound distinguishes itself as a potent, ATP-competitive inhibitor with a unique selectivity profile covering CDK1, CDK2, and CDK4.[1] This "pan-cell-cycle" inhibition allows it to arrest cells at both the G1/S and G2/M checkpoints, providing a robust blockade against tumor proliferation. For researchers, the critical path to utilizing R-547 involves validating this dual-arrest mechanism via pRb blotting and cell cycle analysis (FACS), ensuring that observed toxicity is mechanism-based and not off-target.

References

  • Discovery of R547: Chu, X. J., et al. (2006).[4] "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity."[3][4][6][7] Journal of Medicinal Chemistry, 49(22), 6549–6560.

  • Preclinical Pharmacology: DePinto, W., et al. (2006). "In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials."[2][3][4][7] Molecular Cancer Therapeutics, 5(11), 2644–2658.

  • Clinical Trial Context: Infante, J. R., et al. (2008). "A Phase I study of R547, a novel, selective inhibitor of cell cycle and transcriptional cyclin dependent kinases (CDKs)." Journal of Clinical Oncology, 26(15_suppl), 3528.

Sources

R-547 Mesylate: A Technical Guide to its Therapeutic Potential in Solid Tumors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract R-547 is a potent, orally bioavailable, and selective ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), which are fundamental regulators of the cell cycle often dysregulated in cancer. By targeting CDK1, CDK2, and CDK4, R-547 disrupts the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor. This action prevents the release of E2F transcription factors, leading to cell cycle arrest at the G1/S and G2/M transitions and subsequent induction of apoptosis. Extensive preclinical studies have demonstrated its broad anti-proliferative activity across a diverse panel of human tumor cell lines, irrespective of their p53 or multidrug resistance status. Significant in vivo antitumor efficacy has been confirmed in multiple xenograft models of solid tumors. A Phase I clinical trial in patients with advanced solid tumors established a manageable safety profile and confirmed the mechanism of action through pharmacodynamic markers, showing promise for its further development in oncology. This guide provides an in-depth overview of the mechanism, preclinical data, clinical findings, and key experimental protocols relevant to the investigation of R-547 mesylate.

Part 1: Introduction - The Rationale for CDK Inhibition in Oncology

The Role of Cyclin-Dependent Kinases (CDKs) in Cell Cycle Progression and Cancer

The cell division cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as the master regulators of this process.[1] Their activity is dependent on binding to regulatory protein subunits called cyclins, with the expression of specific cyclins oscillating throughout the cell cycle.[2] This sequential activation of different CDK-cyclin complexes drives the cell through the various phases of division (G1, S, G2, and M).

In many human cancers, the CDK signaling pathway is deregulated due to mutations, amplifications, or altered expression of CDKs, cyclins, or their endogenous inhibitors.[2][3] This aberrant activity leads to a loss of cell cycle control, resulting in unrestricted cellular proliferation, a hallmark of cancer.[3][4] Consequently, inhibiting CDKs with small molecules has emerged as a major focus in cancer research, offering a promising strategy to reinstate cell cycle arrest and induce apoptosis in tumor cells.[1][2]

This compound: A Novel Pan-CDK Inhibitor

R-547, also known as methanone, is a diaminopyrimidine compound identified as a potent and selective inhibitor of CDKs.[5] Unlike highly specific inhibitors that target only one or two CDKs, R-547 exhibits a broader spectrum of activity, potently inhibiting CDK1, CDK2, and CDK4.[3] This profile is advantageous as it can simultaneously block cell cycle progression at multiple checkpoints, potentially leading to enhanced antitumor activity and overcoming resistance mechanisms.[3] Preclinical data have shown that R-547 is orally bioavailable and demonstrates significant efficacy in a wide range of solid tumor models, leading to its evaluation in clinical trials.[2][5]

Part 2: Mechanism of Action

Kinase Selectivity Profile

R-547 is a highly selective, ATP-competitive inhibitor of CDKs. In cell-free enzymatic assays, it demonstrates potent inhibitory activity against the key cell cycle kinases CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1, with inhibition constants (Ki) in the low nanomolar range.[6] Critically, R-547 shows exceptional selectivity; when tested against a large panel of over 120 other kinases, it was found to be inactive (Ki > 5,000 nM), indicating a highly targeted mechanism of action.[2][4]

Table 1: Kinase Inhibitory Activity of R-547

Kinase Complex Ki (nM) Source(s)
CDK1/cyclin B 2-3 [2]
CDK2/cyclin E 3 [5]
CDK4/cyclin D1 1-2 [7]

| >120 Unrelated Kinases | >5,000 |[2][8] |

Core Signaling Pathway: Inhibition of the CDK-Rb-E2F Axis

The primary mechanism through which R-547 exerts its anti-proliferative effects is by inhibiting the phosphorylation of the retinoblastoma tumor suppressor protein (Rb).[1][9] In its active, hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for entry into the S phase (DNA synthesis).[9]

During a normal G1 phase, CDK4/cyclin D and subsequently CDK2/cyclin E phosphorylate Rb.[10] This hyperphosphorylation causes a conformational change in Rb, leading to the release of E2F, which then activates the transcription of target genes, driving the cell past the G1/S restriction point.[10] By potently inhibiting CDK4 and CDK2, R-547 prevents Rb hyperphosphorylation, locking Rb in its active, E2F-bound state and thereby enforcing a G1 cell cycle arrest.[2]

R547_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CDK4_D CDK4/Cyclin D pRb Inactive p-Rb CDK4_D->pRb Phosphorylates CDK2_E CDK2/Cyclin E CDK2_E->pRb Phosphorylates Rb Active Rb Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F E2F->Rb_E2F Rb_E2F->pRb E2F_free Free E2F pRb->E2F_free Releases S_Phase_Genes S-Phase Gene Transcription E2F_free->S_Phase_Genes R547 This compound R547->CDK4_D Inhibits R547->CDK2_E Inhibits

Figure 1: R-547 Inhibition of the Rb-E2F Pathway.
Downstream Effects: G1/G2 Cell Cycle Arrest and Apoptosis

The inhibition of Rb phosphorylation is a direct cause of the observed cell cycle block.[2] Cell cycle analysis of tumor cells treated with R-547 shows a dose-dependent decrease in DNA synthesis (BrdU incorporation) and an accumulation of cells in both the G1 and G2 phases of the cell cycle.[6] The G2 block is attributed to the inhibition of CDK1/cyclin B, which is essential for entry into mitosis.

Prolonged cell cycle arrest initiated by R-547 ultimately leads to the induction of apoptosis (programmed cell death).[1][2] This has been confirmed by assays measuring DNA fragmentation, a key hallmark of apoptosis, in treated tumor cells.[6]

Part 3: Preclinical Efficacy in Solid Tumors

In Vitro Anti-proliferative Activity

R-547 has demonstrated potent and broad-spectrum anti-proliferative activity in vitro against a wide array of human tumor cell lines derived from various solid tumors.[2][3] A key finding is that its efficacy is independent of the tumor's histologic type, p53 mutation status, Rb status, or the expression of multidrug resistance (MDR) proteins.[2] This suggests a wide therapeutic window and the potential to treat a diverse range of cancers, including those resistant to standard therapies.

Table 2: In Vitro IC₅₀ Values of R-547 in Human Solid Tumor Cell Lines

Tumor Type Cell Lines IC₅₀ Range (µM) Source(s)
Colon, Breast, Lung, Prostate, Cervix, Melanoma, Osteosarcoma, B-cell Lymphoma Various (e.g., HCT116, MDA-MB-435, H460a, DU145, C33A, LOX, OSA-CL, JEKO-1) ≤ 0.60 [1][2]

| Colorectal | HCT116 | 0.08 |[5] |

In Vivo Antitumor Efficacy

The potent in vitro activity of R-547 translates to significant antitumor efficacy in vivo. The compound has been tested in multiple human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice.[2][4] R-547 demonstrated significant tumor growth inhibition in all tested models, which included cancers of the colon, lung, breast, prostate, and melanoma.[2][5]

Notably, the antitumor activity was observed with both daily oral (p.o.) and once-weekly intravenous (i.v.) dosing schedules, highlighting its favorable pharmacological properties for clinical development.[2][4]

Table 3: Summary of In Vivo Efficacy in Xenograft Models

Xenograft Model Cancer Type Administration Route Efficacy Outcome Source(s)
HCT116 Colorectal Oral Up to 95% tumor growth inhibition [5]
HCT116, H460a, MDA-MB-435, DU145, LOX, A549 Colon, Lung, Breast, Prostate, Melanoma Oral (40 mg/kg, daily) & I.V. (weekly) Significant antitumor activity in all models [2]

| Orthotopic Syngeneic Rat Model | Not Specified | Oral & I.V. | Significant antitumor activity |[2][4] |

Preclinical Pharmacodynamics: Target Engagement in Tumors

To confirm that the in vivo antitumor effects were due to the intended mechanism of action, pharmacodynamic (PD) studies were conducted. These studies measured the level of Rb phosphorylation in tumor tissue from xenograft models following R-547 treatment.[11] The results showed that R-547, at efficacious doses, effectively inhibited the phosphorylation of Rb in the tumors.[2][4] This provides a crucial link between target engagement and therapeutic response and establishes pRb as a potential biomarker for clinical use.[2]

Part 4: Clinical Investigation in Advanced Solid Tumors

Phase I Study Design (NCT00400296)

Based on its strong preclinical profile, this compound advanced into a Phase I, open-label, multiple ascending dose study in patients with advanced solid tumors.[12] The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended dose for further development, as well as to assess the safety and tolerability of the drug.[13] Patients received R-547 as a weekly intravenous infusion on days 1 and 8 of a 21-day cycle.[13] The study evaluated infusion durations of both 90 and 180 minutes.[13]

Safety and Tolerability

The Phase I trial enrolled 41 patients across a dose range of 8.6 to 195 mg/m².[13] Treatment with R-547 was found to be tolerable at a dose of 155 mg/m² for both infusion schedules.[13] The principal treatment-related adverse events were generally manageable and included nausea (54%), fatigue (34%), emesis (34%), headache (34%), and transient hypotension (32%).[13]

Pharmacokinetic and Pharmacodynamic Profile

Pharmacokinetic (PK) analysis showed that at doses of 155 mg/m² and above, the mean drug exposure (AUC) exceeded the levels that were efficacious in preclinical xenograft models.[13] The 180-minute infusion schedule produced a similar AUC but a 30% lower maximum concentration (Cmax) compared to the 90-minute infusion at equivalent doses.[13]

Pharmacodynamic assessments in patient peripheral blood mononuclear cells (PBMCs) confirmed the mechanism of action in a clinical setting. An exposure-dependent decrease in the ratio of phosphorylated Rb to total Rb was observed between 1.5 and 24 hours after R-547 infusion, demonstrating successful target engagement in patients.[13]

Preliminary Antitumor Activity

While the primary goal of a Phase I study is to assess safety, preliminary signs of antitumor activity were observed. One patient with metastatic squamous cell carcinoma of the skin experienced tumor regression.[13] Additionally, eight other patients remained on the study for four or more cycles, suggesting disease stabilization.[13] These findings, combined with the confirmed target engagement, support further investigation in Phase II trials.[13]

Table 4: Key Findings from Phase I Trial of R-547 (NCT00400296)

Parameter Finding Source
Dose & Schedule Tolerable at 155 mg/m², IV infusion on Days 1, 8 of a 21-day cycle. [13]
Common AEs Nausea, fatigue, emesis, headache, transient hypotension. [13]
Pharmacokinetics Efficacious exposure levels achieved at ≥ 155 mg/m². [13]
Pharmacodynamics Exposure-dependent inhibition of Rb phosphorylation in patient PBMCs. [13]

| Clinical Activity | 1 case of tumor regression (metastatic squamous cell ca); 8 patients with stable disease (≥ 4 cycles). |[13] |

Part 5: Methodologies and Experimental Protocols

Protocol: In Vitro Cell Proliferation (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow s1 1. Seed Cells (96-well plate) s2 2. Add R-547 Dilutions s1->s2 s3 3. Incubate (72-120h) s2->s3 s4 4. Add MTT Reagent s3->s4 s5 5. Incubate (4h) s4->s5 s6 6. Solubilize Formazan (DMSO) s5->s6 s7 7. Read Absorbance (570 nm) s6->s7 s8 8. Calculate IC50 s7->s8

Figure 2: MTT Assay Workflow.
Protocol: Cell Cycle Analysis (BrdU Incorporation by Flow Cytometry)

This method quantifies the percentage of cells in different phases of the cell cycle (G1, S, G2/M) by measuring DNA content and the incorporation of the thymidine analog Bromodeoxyuridine (BrdU) into newly synthesized DNA during the S phase.[2][5]

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture cells to ~60% confluency and treat with various concentrations of R-547 for 20-24 hours.

  • BrdU Pulse-Labeling: Add BrdU to the culture medium at a final concentration of 10 µM and incubate for 30-60 minutes at 37°C.[2][8]

  • Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix by adding dropwise into ice-cold 70% ethanol while vortexing. Incubate for at least 1 hour at 4°C.[5]

  • Denaturation: Wash the fixed cells and resuspend in 2M HCl with 0.5% Triton X-100 for 30 minutes at room temperature to denature the DNA.[5]

  • Neutralization: Neutralize the acid by adding 0.1 M sodium tetraborate buffer and wash the cells.[5]

  • Antibody Staining: Incubate cells with a fluorochrome-conjugated anti-BrdU antibody for 1 hour at room temperature in the dark.[8]

  • DNA Staining: Wash the cells and resuspend in a solution containing a DNA dye such as Propidium Iodide (PI) and RNase A.[8]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the cell population and analyze BrdU fluorescence versus PI fluorescence to determine the distribution of cells in G1, S, and G2/M phases.

BrdU_Workflow s1 1. Treat Cells with R-547 (24h) s2 2. Pulse with BrdU (30-60 min) s1->s2 s3 3. Harvest & Fix (70% Ethanol) s2->s3 s4 4. Denature DNA (2M HCl) s3->s4 s5 5. Neutralize s4->s5 s6 6. Stain with Anti-BrdU Antibody s5->s6 s7 7. Stain DNA (Propidium Iodide) s6->s7 s8 8. Analyze by Flow Cytometry s7->s8

Figure 3: BrdU Staining Workflow.
Protocol: Western Blot for Phospho-Retinoblastoma (pRb)

Western blotting is used to detect the levels of specific proteins in a sample. This protocol is for assessing the phosphorylation status of Rb at specific CDK-target sites (e.g., Ser807/811) following treatment with R-547.[10][14]

Step-by-Step Methodology:

  • Sample Preparation: Treat cells with R-547 for 24-48 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[14]

  • Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[14][15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[15]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Rb (e.g., pRb Ser807/811).[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody that recognizes the primary antibody.[14]

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

  • Re-probing: The membrane can be stripped and re-probed with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Western_Blot_Workflow s1 1. Cell Lysis & Protein Quantification s2 2. SDS-PAGE (Gel Electrophoresis) s1->s2 s3 3. Protein Transfer (to Membrane) s2->s3 s4 4. Blocking s3->s4 s5 5. Primary Antibody (anti-pRb) Incubation s4->s5 s6 6. Secondary Antibody (HRP-conjugated) Incubation s5->s6 s7 7. ECL Detection s6->s7 s8 8. Image Analysis s7->s8

Figure 4: Western Blot Workflow.
Protocol: In Vivo Human Tumor Xenograft Study

This protocol describes a general framework for evaluating the antitumor efficacy of R-547 in an immunodeficient mouse model bearing a human solid tumor xenograft.[16][17]

Step-by-Step Methodology:

  • Animal Model: Use 6-8 week old female immunodeficient mice (e.g., athymic nude or SCID).[2]

  • Cell Implantation: Subcutaneously inject 5-10 x 10⁶ human tumor cells (e.g., HCT116) suspended in Matrigel into the flank of each mouse.[17]

  • Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage at 40 mg/kg daily) for a specified duration (e.g., 21 days). The control group receives the vehicle solution.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint & Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage by comparing the final tumor volumes of the treated group to the control group.

  • (Optional) Pharmacodynamics: A satellite group of animals can be used for PD analysis. Tumors are collected at specific time points after the final dose to analyze pRb levels by Western blot or immunohistochemistry.[16]

Part 6: Conclusion and Future Directions

This compound is a potent and selective pan-CDK inhibitor with a well-defined mechanism of action centered on the inhibition of the Rb-E2F signaling axis. It has demonstrated compelling preclinical activity across a broad range of solid tumor models, both in vitro and in vivo. Early clinical data from a Phase I trial in patients with advanced solid tumors have established a tolerable safety profile and provided clinical proof-of-concept by demonstrating target engagement and preliminary signs of antitumor activity.[13]

The broad efficacy independent of common resistance markers like p53 or MDR status makes R-547 a promising candidate for further development.[2] Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond. Given the role of CDKs in DNA damage repair and other cellular processes, combination strategies with chemotherapy, targeted agents, or immunotherapy may unlock the full therapeutic potential of R-547 in the treatment of solid tumors.

Part 7: References

  • DePinto W, Chu XJ, Bartkovitz D, et al. In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials. Mol Cancer Ther. 2006;5(11):2644-2658. [Link]

  • ClinicalTrials.gov. A Study of R547 in Patients With Advanced Solid Tumors. NCT00400296. [Link]

  • American Association for Cancer Research. In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I. AACR Journals. [Link]

  • Chu XJ, DePinto W, Bartkovitz D, et al. Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. J Med Chem. 2006;49(22):6549-6560. [Link]

  • Barlak G, Yilmaz O, Ceylan M, et al. The effect of R547, a cyclin-dependent kinase inhibitor, on hepatocellular carcinoma cell death. Biotech Histochem. 2020;95(6):447-455. [Link]

  • Bio-Rad. BrdU Staining of Cells for Cell Cycle Analysis & Apoptosis Protocol. Bio-Rad-Antibodies.com. [Link]

  • ResearchGate. A phase I study of R547, a novel, selective inhibitor of cell cycle and transcriptional cyclin dependent kinases (CDKs). Request PDF. [Link]

  • ClinicalTrials.gov. A Study of R547 in Patients With Advanced Solid Tumors. [Link]

  • Bio-protocol. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol.org. [Link]

  • PubMed. In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative-Diagnostics.com. [Link]

  • University of Iowa. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Medicine.UIowa.edu. [Link]

  • Crown Bioscience. Preclinical Drug Testing Using Xenograft Models. CrownBio.com. [Link]

  • StatPearls - NCBI Bookshelf. Pharmacodynamics. [Link]

  • MDPI. Regulation of Cell Cycle Progression through RB Phosphorylation by Nilotinib and AT-9283 in Human Melanoma A375P Cells. [Link]

  • PubMed Central. Temporal Tracking of Cell Cycle Progression Using Flow Cytometry without the Need for Synchronization. [Link]

  • PubMed Central. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

Sources

The Pro-Apoptotic Power of R-547 Mesylate: A Technical Guide to its Mechanism in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Engine of Cancer Proliferation

The relentless and uncontrolled proliferation of cancer cells is fundamentally a disease of the cell cycle. Cyclin-dependent kinases (CDKs) are the master regulators of this intricate process, acting as the engine that drives a cell through its various phases of growth and division.[1] In many cancers, this engine runs amok due to mutations or aberrant expression of CDKs and their regulatory partners, the cyclins. This has made CDKs a prime target for therapeutic intervention.[2] R-547 mesylate, also known as Roniciclib (BAY 1000394), has emerged as a potent and selective small molecule inhibitor of several key CDKs, demonstrating significant anti-tumor activity in preclinical and early clinical studies.[3][4] This technical guide provides an in-depth exploration of the core mechanism by which this compound induces apoptosis, or programmed cell death, in cancer cells, offering insights for researchers and drug development professionals in the field of oncology.

R-547 is an orally bioavailable, ATP-competitive inhibitor with high affinity for CDK1, CDK2, and CDK4, with Ki values in the low nanomolar range.[4][5] Its ability to arrest the cell cycle at both the G1 and G2 phases is a direct consequence of this inhibition.[2] Beyond a simple halt in proliferation, R-547 actively pushes cancer cells towards a self-destructive path of apoptosis.[6] This guide will dissect the molecular cascade initiated by R-547, from the initial inhibition of CDKs to the final execution of the apoptotic program.

The Core Mechanism: From Cell Cycle Arrest to Apoptotic Commitment

The primary mechanism of action of this compound in inducing apoptosis is intrinsically linked to its function as a CDK inhibitor. By blocking the activity of CDK1, CDK2, and CDK4, R-547 disrupts the phosphorylation of key substrates that are critical for cell cycle progression.[2]

A pivotal substrate of CDK2 and CDK4 is the retinoblastoma protein (Rb). In a normal, healthy cell, hypophosphorylated Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. Upon phosphorylation by CDK/cyclin complexes, Rb releases E2F, allowing the cell to proceed with DNA replication. R-547's inhibition of CDK2 and CDK4 prevents the phosphorylation of Rb, locking it in its active, hypophosphorylated state.[2] This leads to a sustained G1 cell cycle arrest.[2]

Similarly, inhibition of CDK1, the primary driver of the G2 to M phase transition, leads to a G2 arrest.[2] This dual blockade of the cell cycle at critical checkpoints creates a cellular environment where the pro-survival signals that are normally coupled with active proliferation are diminished. This sustained cell cycle arrest is a crucial trigger for the cell to initiate the apoptotic cascade.

dot graph TD; A[this compound] --> B{CDK1/CDK2/CDK4 Inhibition}; B --> C[Rb Hypophosphorylation]; C --> D[G1/S and G2/M Cell Cycle Arrest]; D --> E{Induction of Apoptosis}; subgraph Apoptotic Cascade E --> F[Activation of Intrinsic Pathway]; F --> G[Mitochondrial Outer Membrane Permeabilization]; G --> H[Cytochrome c Release]; H --> I[Apoptosome Formation]; I --> J[Caspase-9 Activation]; J --> K[Caspase-3 Activation]; K --> L[Cleavage of Cellular Substrates]; L --> M[Apoptotic Body Formation]; end

end

Figure 1: Signaling pathway of this compound-induced apoptosis.

While the precise upstream signaling events are a subject of ongoing research, evidence points towards the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[6][7] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8][9] The sustained cell cycle arrest and cellular stress induced by R-547 are thought to tip the balance in favor of the pro-apoptotic members.

This leads to mitochondrial outer membrane permeabilization (MOMP), a critical "point of no return" in the apoptotic process.[5][10][11] MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[5] In the cytoplasm, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome.[5] The formation of the apoptosome leads to the cleavage and activation of caspase-9, an initiator caspase.[5]

Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[6] The activation of caspase-3 unleashes a cascade of proteolytic events, leading to the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[2][6]

Experimental Protocols for Studying R-547-Induced Apoptosis

To rigorously investigate the pro-apoptotic effects of this compound, a combination of well-established cellular and molecular biology techniques is essential. The following are detailed protocols for key experiments.

Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining using Flow Cytometry

This assay allows for the quantitative determination of apoptotic cells. Early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is compromised.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Carefully collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Annexin V Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

dot graph G { layout=neato; node [shape=box, style=rounded]; A [label="Cell Seeding & Treatment"]; B [label="Cell Harvesting"]; C [label="Cell Washing"]; D [label="Annexin V & PI Staining"]; E [label="Incubation"]; F [label="Flow Cytometry Analysis"];

}

Figure 2: Experimental workflow for Annexin V/PI apoptosis assay.

Protocol 2: Western Blot Analysis of Apoptotic Markers

Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade, providing mechanistic insights into how R-547 induces cell death.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

Data Interpretation:

  • An increase in the expression of pro-apoptotic proteins like Bax.

  • A decrease in the expression of anti-apoptotic proteins like Bcl-2.

  • The appearance of cleaved (activated) forms of caspase-9, caspase-3, and PARP.

Quantitative Data Summary

The pro-apoptotic efficacy of this compound has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Carcinoma≤ 0.60[2]
HeLaCervical Cancer16 nM (Roniciclib)[12]
TTMedullary Thyroid Cancer73.3% inhibition at 25 nM[7]
DRO81-1Medullary Thyroid Cancer75.7% inhibition at 25 nM[7]

Table 2: Quantitative Analysis of Apoptosis Induced by Roniciclib (R-547)

Cell LineTreatmentApoptotic Cells (%)AssayReference
TTRoniciclib (100 nM, 24h)Significantly increasedCaspase-3 activity[6]
DRO81-1Roniciclib (100 nM, 24h)Significantly increasedCaspase-3 activity[6]
8505CRoniciclib (25 nM, 24h)Significantly inducedAnnexin V/PI[4]
8305CRoniciclib (25 nM, 24h)Significantly inducedAnnexin V/PI[4]
KAT18Roniciclib (25 nM, 24h)Significantly inducedAnnexin V/PI[4]

Clinical Landscape and Future Directions

This compound (Roniciclib) has progressed into Phase I and II clinical trials for the treatment of various advanced solid tumors.[3][13] Phase I studies have established an acceptable safety profile, with common adverse events including nausea, fatigue, diarrhea, and vomiting.[3] Importantly, these trials have also demonstrated pharmacodynamic evidence of target engagement, with an exposure-dependent decrease in the phosphorylation of Rb in peripheral blood mononuclear cells of patients.[3]

In terms of efficacy, a Phase I study reported one partial response in a patient with squamous cell carcinoma.[3] In expansion cohorts of a Phase I study, the disease control rate (DCR) was 40.9% for patients with ovarian cancer, 17.4% for patients with small-cell lung cancer (SCLC), and 33.3% for patients with tumors harboring CDK-related mutations.[3] While objective response rates have been modest in early trials, the observed disease stabilization suggests a potential role for Roniciclib in combination with other therapeutic agents.

The future of R-547 and other CDK inhibitors likely lies in identifying predictive biomarkers to select patients who are most likely to respond. The status of the Rb pathway, as well as the expression levels of cyclins and other cell cycle regulators, are promising areas of investigation. Furthermore, combination strategies with chemotherapy, targeted therapies, and immunotherapies hold the potential to enhance the anti-tumor efficacy of R-547 and overcome mechanisms of resistance.

Conclusion

This compound is a potent CDK inhibitor that effectively induces apoptosis in cancer cells by disrupting the cell cycle machinery and activating the intrinsic apoptotic pathway. Its mechanism of action, centered on the inhibition of Rb phosphorylation and subsequent cell cycle arrest, provides a strong rationale for its development as an anti-cancer therapeutic. The detailed protocols and data presented in this guide offer a framework for researchers to further investigate the pro-apoptotic effects of R-547 and to explore its full potential in the treatment of cancer. As our understanding of the intricate network of cell cycle regulation and apoptosis continues to grow, targeted therapies like this compound will undoubtedly play an increasingly important role in the future of oncology.

References

  • Activity of roniciclib in medullary thyroid cancer. (2018). PMC. [Link]

  • Roniciclib induces cytotoxicity in MTC cells. (A)... - ResearchGate. [Link]

  • CDK Inhibitors: Cell Cycle Arrest Versus Apoptosis. (2002). Cell Cycle. [Link]

  • Phase I dose-escalation studies of roniciclib, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies. (2017). British Journal of Cancer. [Link]

  • In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials. (2006). Molecular Cancer Therapeutics. [Link]

  • Mitochondrial outer membrane permeabilization - Wikipedia. [Link]

  • Apoptotic cell signaling in cancer progression and therapy. (2011). Journal of Cellular Biochemistry. [Link]

  • Mitochondrial outer membrane permeabilization: a focus on the role of mitochondrial membrane structural organization - BioKB. [Link]

  • Mitochondrial outer membrane permeabilization: a focus on the role of mitochondrial membrane structural organization. (2017). Cell Death & Differentiation. [Link]

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). Journal of Medicinal Chemistry. [Link]

  • Roniciclib accumulates cells in G2/M phase and inhibits mitotic... - ResearchGate. [Link]

  • Roniciclib decreases the level of Aurora A and accumulates cells in G2... - ResearchGate. [Link]

  • Where killers meet--permeabilization of the outer mitochondrial membrane during apoptosis. (2013). Cold Spring Harbor Perspectives in Biology. [Link]

  • Conformational Adaption May Explain the Slow Dissociation Kinetics of Roniciclib (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9. (2016). ACS Chemical Biology. [Link]

  • Intrinsic apoptotic pathway activation increases response to anti-estrogens in luminal breast cancers. - SciSpace. [Link]

  • Study Details | NCT02390154 | Roniciclib Mass Balance Study | ClinicalTrials.gov. [Link]

  • Conformational Adaption May Explain the Slow Dissociation Kinetics of Roniciclib (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9. (2021). ACS Chemical Biology. [Link]

  • The Targeted Pulse: FDA Decisions and Trial Breakthroughs | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. [Link]

  • Bax/Bcl-2 Cascade Is Regulated by the EGFR Pathway: Therapeutic Targeting of Non-Small Cell Lung Cancer. (2022). Frontiers in Oncology. [Link]

  • Combined Treatment with Stattic and Docetaxel Alters the Bax/ Bcl-2 Gene Expression Ratio in Human Prostate Cancer Cells. ResearchGate. [Link]

  • Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy. (2024). Semantic Scholar. [Link]

  • Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells. (2015). PMC. [Link]

Sources

R-547 mesylate pharmacophore and structure-activity relationship

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: R-547 Mesylate Pharmacophore & Structure-Activity Relationship

Part 1: Executive Summary

R-547 (Ro-4584820) Mesylate is a potent, orally bioavailable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1 , CDK2 , and CDK4 . Developed by Hoffmann-La Roche, this small molecule represents a classic example of scaffold hopping and structure-based drug design (SBDD) utilizing a 2,4-diaminopyrimidine core to mimic the adenine ring of ATP.

While many CDK inhibitors suffer from poor selectivity or low oral bioavailability, R-547 was engineered to overcome these hurdles through precise decoration of the pyrimidine scaffold. It demonstrates high potency (


 values of 1–3 nM) and induces G1/S and G2/M cell cycle arrest, leading to apoptosis in a wide range of human tumor xenografts.

Part 2: Chemical Identity & Pharmacophore Analysis

Chemical Structure
  • IUPAC Name: methanone mesylate

  • Molecular Formula:

    
    
    
  • Core Scaffold: 2,4-Diaminopyrimidine[1]

Pharmacophore & Binding Mode

The binding efficacy of R-547 is driven by its ability to occupy the ATP-binding pocket of CDKs with high shape complementarity. The interaction network can be deconstructed into three distinct vectors relative to the kinase active site:

  • Hinge Region Binding (The Anchor): The 2,4-diaminopyrimidine core functions as a pseudo-purine.

    • N1 of Pyrimidine: Accepts a hydrogen bond from the backbone NH of Leu83 (CDK2 numbering).[2]

    • C2-NH Group: Donates a hydrogen bond to the backbone Carbonyl of Leu83 .

    • C4-Amino Group: Donates a hydrogen bond to the backbone Carbonyl of Glu81 .

  • Hydrophobic/Gatekeeper Pocket (The Selectivity Filter): The 2,3-difluoro-6-methoxybenzoyl moiety at the C5 position twists out of the plane of the pyrimidine ring. It occupies the hydrophobic pocket adjacent to the gatekeeper residue (Phe80 ). The specific substitution pattern (F, OMe) optimizes packing interactions and metabolic stability against oxidation.

  • Solvent Exposed Region (The Solubilizer): The 1-methanesulfonylpiperidin-4-yl group at the C2 position extends towards the solvent front (ribose binding pocket). The sulfone group caps the piperidine nitrogen, reducing basicity (preventing lysosomal trapping) and improving permeability, while participating in water-mediated hydrogen bonds.

Pharmacophore Core 2,4-Diaminopyrimidine (Hinge Binder) Hinge Hinge Region (Glu81, Leu83) Core->Hinge Triple H-Bond Network Benzoyl 2,3-Difluoro-6-methoxybenzoyl (Selectivity & Potency) Core->Benzoyl C5 Attachment Tail N-Mesyl Piperidine (Solubility & PK) Core->Tail C2 Attachment Pocket Hydrophobic Pocket (Gatekeeper Phe80) Benzoyl->Pocket Pi-Stacking / Hydrophobic Solvent Solvent Front (Ribose Pocket) Tail->Solvent Solubility Vector

Caption: Pharmacophore map of R-547 showing the tripartite binding mode within the CDK2 ATP pocket.

Part 3: Structure-Activity Relationship (SAR) Deep Dive

The optimization of R-547 from early hits followed a rigorous logic to balance potency with physicochemical properties.

Structural RegionModificationBiological Consequence
C4-Position

(Primary Amine)
Essential. Removal or alkylation destroys the critical H-bond to Glu81, leading to >100-fold loss in potency.
C5-Position 2,6-Disubstituted BenzoylCritical for Selectivity. Unsubstituted benzoyl rings are active but metabolically unstable. The 2-methoxy group locks the conformation via an intramolecular H-bond (potentially) or steric clash, forcing the phenyl ring to twist and fill the hydrophobic pocket.
C5-Substituents Fluorine addition (2,3-difluoro)Metabolic Stability. Fluorination blocks metabolic hot-spots on the phenyl ring without adding excessive lipophilicity. It improves the half-life (

).
C2-Linker Amino (-NH-)Geometry. Provides the correct distance and angle for the piperidine ring to exit the active site without steric clash with the ribose binding residues.
C2-Tail N-Methanesulfonyl piperidinePK/PD Balance. A free piperidine amine is too basic, leading to poor cellular penetration and lysosomal sequestration. The sulfonamide (mesyl) reduces pKa, improves oral bioavailability, and maintains water solubility.

Part 4: Mechanism of Action & Signaling

R-547 exerts its therapeutic effect by arresting the cell cycle.[3] CDKs are the catalytic subunits of a family of serine/threonine kinases that orchestrate cell cycle progression.[1][4]

  • G1/S Block: Inhibition of CDK4/Cyclin D prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to E2F transcription factors, preventing the transcription of genes required for S-phase entry (e.g., DNA polymerases).

  • G2/M Block: Inhibition of CDK1/Cyclin B prevents the initiation of mitosis.

  • Apoptosis: Prolonged arrest leads to the downregulation of anti-apoptotic proteins (e.g., Mcl-1) and induction of apoptosis.

MOA R547 This compound CDK4 CDK4/6 + Cyclin D R547->CDK4 Inhibits (Ki ~1 nM) CDK2 CDK2 + Cyclin E/A R547->CDK2 Inhibits (Ki ~3 nM) CDK1 CDK1 + Cyclin B R547->CDK1 Inhibits (Ki ~2 nM) Rb Rb Protein (Phosphorylated) R547->Rb Prevents Phosphorylation CDK4->Rb Phosphorylates CDK2->Rb Phosphorylates G2M G2/M Transition CDK1->G2M Promotes E2F E2F Transcription Factor Rb->E2F Releases (when phosphorylated) G1S G1/S Transition E2F->G1S Promotes Apoptosis Apoptosis (Tumor Cell Death) G1S->Apoptosis Blockade leads to G2M->Apoptosis Blockade leads to

Caption: Signaling cascade showing the downstream effects of R-547 mediated CDK inhibition.

Part 5: Synthesis Protocol (Reconstructed)

Scientific Logic: The synthesis utilizes a convergent approach. The pyrimidine core is functionalized sequentially, exploiting the reactivity difference between the C4 and C2 positions of the pyrimidine ring. The C4 position is more electrophilic due to the electron-withdrawing carbonyl group at C5.

Reference Route: Based on Chu et al., J. Med.[1][5] Chem. 2006.[1][5][6]

Step 1: Construction of the Core
  • Reagents: (2,3-difluoro-6-methoxyphenyl)boronic acid, 2,4-dichloropyrimidine-5-carbonyl chloride, Pd catalyst.

  • Reaction: A Suzuki-Miyaura coupling or Friedel-Crafts acylation variant is used to attach the aryl ring to the C5-carbonyl. Note: A more common industrial route involves reacting the acid chloride with the aryl species to form the ketone before closing the pyrimidine ring, but for medicinal chemistry, displacing a leaving group on the pyrimidine is common.

Step 2: Installation of C4-Amine
  • Precursor: (2,4-Dichloropyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone.

  • Reagents: Ammonia (

    
    ) in dioxane or methanol.
    
  • Conditions:

    
     to RT, 2 hours.
    
  • Mechanism: Nucleophilic aromatic substitution (

    
    ). The C4-Cl is displaced preferentially over C2-Cl due to steric accessibility and electronic activation by the adjacent carbonyl.
    
  • Product: methanone.

Step 3: Installation of C2-Side Chain
  • Reagents: 4-Amino-1-methanesulfonylpiperidine (synthesized separately by reacting 4-Boc-aminopiperidine with methanesulfonyl chloride, then deprotecting).

  • Conditions: Triethylamine (TEA), THF/Ethanol, reflux or

    
    , 12 hours.
    
  • Mechanism: Second

    
     displacement. The C2-Cl is less reactive, requiring heat and a non-volatile base.
    
  • Product: R-547 Free Base.

Step 4: Salt Formation
  • Reagents: Methanesulfonic acid (1.05 eq), Ethanol/Water.

  • Conditions: Dissolve free base in hot ethanol, add acid, cool slowly to crystallize.

  • Result: this compound (Improved water solubility for in vivo dosing).

Part 6: Experimental Protocols

In Vitro Kinase Inhibition Assay (FRET-based)

Purpose: To determine the


 or 

of R-547 against a panel of CDKs.
  • Reagents: Recombinant CDK1/Cyclin B, CDK2/Cyclin E, CDK4/Cyclin D1 (human); Biotinylated peptide substrate (e.g., Histone H1 fragment); ATP (

    
     concentration); R-547 (serial dilutions in DMSO).
    
  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Procedure:

    • Mix enzyme and R-547 in a 384-well plate. Incubate for 15 min at RT.

    • Add ATP and Biotin-peptide substrate to initiate reaction.

    • Incubate for 60 min at RT.

    • Add Stop Solution containing EDTA and APC-labeled Streptavidin + Europium-labeled anti-phospho-antibody.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation to calculate

    
    .
    
Cell Proliferation Assay (HCT116)

Purpose: To assess cellular potency and cytotoxicity.

  • Cell Line: HCT116 (Human Colorectal Carcinoma).[1]

  • Seeding: Plate 3,000 cells/well in 96-well plates in McCoy’s 5A medium + 10% FBS. Allow attachment overnight.

  • Treatment: Add R-547 (9-point dilution series, 0.001

    
     to 10 
    
    
    
    ). Final DMSO concentration < 0.5%.
  • Incubation: 72 hours at

    
    , 5% 
    
    
    
    .
  • Readout: Add CellTiter-Glo® (Promega) reagent (measures ATP as a proxy for viable cells). Shake for 10 min.

  • Measurement: Read luminescence on a plate reader.

  • Calculation: Calculate

    
     relative to DMSO control.
    

References

  • Chu, X. J., et al. (2006).[1][5][6] Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.[1][5][6] Journal of Medicinal Chemistry, 49(22), 6549–6560.[1][6] Link

  • DePinto, W., et al. (2006).[6] In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials.[1][5][7] Molecular Cancer Therapeutics, 5(11), 2644–2658. Link

  • National Cancer Institute. (n.d.). CDK Inhibitor R547.[1][4][5][6][7] NCI Drug Dictionary. Link

Sources

Mechanistic Dissection of R-547 Mesylate: CDK Inhibition and the Modulation of Retinoblastoma Protein Phosphorylation Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacodynamic profile of R-547 mesylate , a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs). Specifically designed for researchers in oncology and signal transduction, this document details the compound's mechanism of action, focusing on its ability to abrogate the phosphorylation of the Retinoblastoma tumor suppressor protein (Rb). By competitively inhibiting CDK1, CDK2, and CDK4, R-547 prevents the hyperphosphorylation of Rb, thereby maintaining the Rb-E2F repressive complex and enforcing a G1/S cell cycle blockade.

Chemical and Pharmacological Profile

This compound is a diaminopyrimidine derivative.[1][2][3] Unlike pan-CDK inhibitors (e.g., flavopiridol) that often suffer from off-target toxicity, R-547 displays a high degree of selectivity for the specific CDKs driving the cell cycle.

Kinase Selectivity and Potency

R-547 functions as an ATP-competitive inhibitor.[1][2][3][4] Its high affinity for the ATP-binding pocket of CDK1, CDK2, and CDK4 allows it to arrest cells at both the G1/S and G2/M checkpoints.

Table 1: Inhibitory Potency of R-547 (Cell-Free Assays)

Target Kinase ComplexKi (nM)Biological Consequence
CDK4 / Cyclin D1 1 Blocks G1 progression; prevents initial Rb mono-phosphorylation.
CDK1 / Cyclin B 2 Blocks G2/M transition; prevents mitotic entry.
CDK2 / Cyclin E 3 Blocks S-phase entry; prevents Rb hyperphosphorylation.
CDK7 / Cyclin H 171Reduced CAK activity (upstream activator).
GSK3β 260Minimal impact relative to cell cycle drivers.
>120 Other Kinases >5000Negligible off-target activity (High Selectivity).[3][4]

Data aggregated from DePinto et al. (2006) and Chu et al. (2006).

Mechanistic Action: The Rb Phosphorylation Switch

The core therapeutic efficacy of R-547 lies in its modulation of the Rb pathway. In proliferating cancer cells, Rb is progressively phosphorylated by CDKs, causing it to release E2F transcription factors.[5][6] R-547 interrupts this cascade.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention points of R-547 within the cell cycle machinery.

R547_Mechanism cluster_drug Therapeutic Agent cluster_G1 G1/S Transition Control R547 This compound CDK4_6 CDK4/6 + Cyclin D R547->CDK4_6 Inhibits (Ki=1nM) CDK2 CDK2 + Cyclin E R547->CDK2 Inhibits (Ki=3nM) Rb_Hypo Rb (Hypophosphorylated) [Active Repressor] R547->Rb_Hypo Maintains Active State CDK4_6->Rb_Hypo Phosphorylates (Ser780, Ser795) CDK2->Rb_Hypo Hyperphosphorylates (Ser807/811) Rb_Hyper Rb (Hyperphosphorylated) [Inactive] Rb_Hypo->Rb_Hyper Conversion E2F E2F Transcription Factors Rb_Hypo->E2F Sequesters/Binds Rb_Hyper->E2F Releases S_Phase S-Phase Gene Transcription (DNA Replication) E2F->S_Phase Promotes

Figure 1: R-547 inhibits CDK4/6 and CDK2, preventing Rb hyperphosphorylation and sequestering E2F, leading to G1 arrest.

Specific Phosphorylation Sites

R-547 does not merely reduce total Rb phosphorylation; it specifically targets residues critical for E2F release.

  • Ser780: Phosphorylated primarily by CDK4/Cyclin D1.[7] Inhibition here prevents the initial "priming" of Rb.

  • Ser807/811: Phosphorylated by CDK2.[7][8] These are the critical "gatekeeper" sites. When these are unphosphorylated, Rb maintains a high-affinity bond with E2F, preventing S-phase entry.

Experimental Protocols

To validate the efficacy of R-547 in a research setting, the following protocols utilize self-validating controls to ensure that observed effects are due to CDK inhibition and not general cytotoxicity.

Protocol A: Cell Synchronization and R-547 Treatment

Objective: To isolate the G1 arrest effect without the noise of asynchronous cell populations.

  • Cell Seeding: Seed HCT116 or U87MG cells at

    
     cells/well in 6-well plates.
    
  • Synchronization (Double Thymidine Block):

    • Add 2 mM Thymidine for 18 hours (blocks at G1/S).

    • Wash with PBS, release in fresh media for 9 hours.

    • Add 2 mM Thymidine for 17 hours.

  • Release and Treatment:

    • Wash cells

      
       with warm PBS to release the block.
      
    • Immediately treat with This compound at varying concentrations (e.g., 0.01, 0.1, 1.0 µM).

    • Control: DMSO vehicle (0.1% final concentration).

  • Harvest: Collect cells at 0h, 4h, 8h, and 24h post-release.

Protocol B: Dual-Epitope Immunoblotting for pRb

Objective: To distinguish between total Rb degradation and specific hypophosphorylation.

  • Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Fluoride, Sodium Orthovanadate) to preserve phosphorylation states.

  • SDS-PAGE: Resolve 30 µg of protein on a 6% or 8% polyacrylamide gel . (Note: Rb is ~110 kDa; lower percentage gels provide better separation of phospho-species).

  • Transfer: Wet transfer to PVDF membrane (90V, 90 mins, 4°C).

  • Primary Antibodies (Incubate Overnight at 4°C):

    • Anti-Total Rb: (Validates protein stability).

    • Anti-pRb (Ser780): (Marker for CDK4 activity).

    • Anti-pRb (Ser807/811): (Marker for G1/S transition competence).

    • Anti-GAPDH/Actin: (Loading control).

  • Detection: Use HRP-conjugated secondaries and ECL.

    • Expected Result: R-547 treatment should result in the disappearance of the slower-migrating "hyperphosphorylated" band and the retention of the faster-migrating "hypophosphorylated" band.

Experimental Workflow Visualization

Workflow cluster_Analysis Dual Analysis Path Start Cell Culture (HCT116 / U87MG) Sync Synch: Double Thymidine Block Start->Sync Treat Treatment: R-547 (0-1 µM) Sync->Treat Lysis Lysis (+ Phosphatase Inhibitors) Treat->Lysis FACS Flow Cytometry (PI Staining) Treat->FACS WB Western Blot (pRb Ser780/807) Lysis->WB Result Data Correlation: G1 Arrest vs. pRb Loss WB->Result FACS->Result

Figure 2: Integrated workflow for correlating biochemical inhibition (Western Blot) with phenotypic outcome (Flow Cytometry).

Therapeutic Implications and Biomarkers

The modulation of Rb phosphorylation serves as a direct pharmacodynamic (PD) biomarker for R-547 efficacy.

  • In Vivo Correlation: In xenograft models (e.g., HCT116), oral administration of R-547 resulted in significant tumor growth inhibition (TGI). This TGI correlated strongly with the reduction of pRb (Ser807/811) levels in the tumor tissue, detectable by immunohistochemistry.

  • Clinical Translation: In Phase I trials, the ratio of pRb to Total Rb in peripheral blood mononuclear cells (PBMCs) was utilized as a surrogate marker to verify that therapeutic plasma concentrations were achieving molecular target inhibition.

Critical Interpretation

Researchers must note that Rb-negative tumors (e.g., certain small cell lung cancers) will not respond to R-547 via this mechanism. Therefore, verifying Rb status (presence of the protein) is a prerequisite for R-547 sensitivity.

References

  • DePinto, W., et al. (2006). In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials. Molecular Cancer Therapeutics.[9]

  • Chu, X.J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.[2][3] Journal of Medicinal Chemistry.[2]

  • Lunsford, K., et al. (2009). Preclinical biomarkers for a cyclin-dependent kinase inhibitor translate to candidate pharmacodynamic biomarkers in phase I patients.[1][9] Molecular Cancer Therapeutics.[9]

  • MedChemExpress. R547 Product Information and Kinase Selectivity Profile.

Sources

Methodological & Application

Preparation and Handling of R-547 Mesylate Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Abstract & Scientific Context

R-547 is a potent, ATP-competitive, and selective inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK1/Cyclin B , CDK2/Cyclin E , and CDK4/Cyclin D1 with


 values in the low nanomolar range (1–3 nM) [1].[1][2][3][4] It exerts antitumor activity by inducing cell cycle arrest at the G1 and G2 phases and promoting apoptosis, independent of p53 or Retinoblastoma (Rb) protein status.[1][2]

This protocol details the preparation of R-547 Mesylate stock solutions. The mesylate salt form is preferred over the free base due to enhanced aqueous solubility and crystalline stability. However, improper solubilization in Dimethyl Sulfoxide (DMSO) or incorrect storage can lead to compound degradation, precipitation upon aqueous dilution, or experimental artifacts caused by solvent cytotoxicity.[3]

Physicochemical Profile

The following parameters are critical for accurate molarity calculations. Note that the molecular weight (MW) of the mesylate salt differs significantly from the free base.

ParameterDataNotes
Compound Name This compoundSalt form of Ro-5487624
CAS Number 741713-40-6Verify against batch CoA
Chemical Formula

Free Base + Methanesulfonic acid
Molecular Weight 537.56 g/mol CRITICAL: Do not use Free Base MW (441.[3][4]45)
Solubility (DMSO)

50 mM
Highly soluble in anhydrous DMSO
Solubility (Water) Low / InsolublePrecipitates rapidly without carrier
Appearance White to off-white solidHygroscopic
Core Protocol: Stock Solution Preparation
3.1. Reagents & Equipment [3][4]
  • This compound: Store powder at -20°C, desiccated.

  • Solvent: Anhydrous DMSO (Grade:

    
    99.9%, Cell Culture Tested).[3]
    
    • Why Anhydrous? DMSO is hygroscopic.[3][5] Absorbed water can hydrolyze the compound over time and alter the freezing point, leading to "freeze-thaw" damage even in storage [2].[3]

  • Vials: Amber glass or polypropylene cryovials (O-ring sealed).

  • Environment: Weighing should be performed in a low-humidity environment to prevent clumping.[3][4]

3.2. Molarity Calculation Logic

To prepare a 10 mM stock solution (Standard for High-Throughput Screening):


[3][4]

Example: To prepare 1.0 mL of a 10 mM stock:


[3][4]
3.3. Step-by-Step Procedure
  • Equilibration: Remove the this compound vial from the freezer and allow it to equilibrate to room temperature (approx. 30 mins) before opening.

    • Causality: Opening a cold vial introduces condensation, degrading the solid compound.

  • Weighing: Accurately weigh ~5.4 mg of this compound into a sterile amber vial. Record the exact mass.

  • Solvent Calculation: Calculate the exact volume of DMSO required to reach 10 mM based on the actual weighed mass.

    
    [3][4]
    
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex rigorously for 30–60 seconds.[3]

    • Visual QC: The solution should be clear and colorless.[4] If particles persist, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50

    
    ) to avoid freeze-thaw cycles.
    
  • Storage: Store at -80°C (preferred) or -20°C. Stable for 6 months.

Biological Application: Serial Dilution Strategy

Directly pipetting high-concentration DMSO stocks into cell culture media often causes "shock precipitation," where the compound crashes out of solution before binding to proteins.[3] The following "Intermediate Dilution" method ensures solubility and maintains DMSO tolerance (<0.5%).

4.1. Visual Workflow (Graphviz)

DilutionProtocol Figure 1: Two-step dilution strategy to prevent R-547 precipitation and minimize DMSO toxicity. Stock Stock Solution (10 mM in 100% DMSO) Inter Intermediate Dilution (100 µM in Media/Buffer) Stock->Inter 1:100 Dilution (Rapid Mixing) Final Working Solution (100 nM in Cell Media) Inter->Final 1:1000 Dilution (Serial Step) Cells Cell Assay Plate (Final DMSO: 0.1%) Final->Cells Addition to Wells

[3][4]

4.2. Dilution Protocol for IC50 Determination

Objective: Test R-547 at 100 nM final concentration.

  • Thaw: Thaw one aliquot of 10 mM stock at room temperature. Vortex.

  • Intermediate Step (100x concentrate):

    • Prepare a 10

      
       intermediate solution.
      
    • Mix 1

      
       of 10 mM Stock + 999 
      
      
      
      of Culture Media (warm).
    • Note: R-547 is generally stable in media for <4 hours.[3][4] Use immediately.

  • Final Dosing:

    • Add the intermediate solution to the cells.

    • Example: If cells are in 100

      
       media, adding 1 
      
      
      
      of the 10
      
      
      intermediate yields 100 nM .
    • Result: Final DMSO concentration is negligible (0.001%), well below the toxicity threshold.[3]

Quality Control & Troubleshooting
IssueProbable CauseCorrective Action
Precipitate in Stock Moisture contamination or cold DMSOWarm to 37°C; Sonicate.[3][4] Ensure DMSO is anhydrous.[3][6]
Precipitate in Media "Shock" dilution (too fast)Use the Intermediate Dilution step (Fig 1).[3][4] Do not dilute 10 mM directly to 100 nM.[3]
Inconsistent IC50 Compound degradationCheck freeze-thaw logs. Discard aliquots refrozen >2 times.
Cell Toxicity (Vehicle) High DMSO %Ensure final DMSO is <0.5% (v/v). Include a DMSO-only control.
References
  • DePinto, W., et al. (2006).[1][3][7] "In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials."[1][4][8] Molecular Cancer Therapeutics, 5(11), 2644-2658.[1][3][4]

  • Chu, X. J., et al. (2006).[1][3] "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity."[1][2][3][4][8] Journal of Medicinal Chemistry, 49(22), 6549-6560.[2][3][4][8]

  • Sigma-Aldrich. "Handling of DMSO Stock Solutions."[3][4] Technical Documents.

Sources

protocols for measuring R-547 mesylate plasma concentration

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of R-547 Mesylate in Plasma using LC-MS/MS

For Use by Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative determination of this compound, a cyclin-dependent kinase (CDK) inhibitor, in plasma samples.[1][2][3][4] Accurate measurement of plasma drug concentration is fundamental to pharmacokinetic (PK) and toxicokinetic (TK) studies, which are essential for evaluating the safety and efficacy of therapeutic candidates.[5][6] The protocol herein employs a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. We detail a complete workflow, from sample preparation using protein precipitation to method validation according to internationally recognized guidelines.[7][8][9] This application note is designed to provide both the procedural steps and the scientific rationale behind them, ensuring the generation of reliable and reproducible data for preclinical and clinical research.

Introduction: The Need for Robust this compound Bioanalysis

R-547 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases, primarily targeting CDK1, CDK2, and CDK4.[4] By arresting the cell cycle, it demonstrates significant anti-proliferative activity in various tumor cell lines, making it a compound of interest in oncology research.[2][10] The translation of promising preclinical activity into a viable clinical candidate requires a thorough understanding of its behavior in a biological system. Measuring the plasma concentration of this compound over time is critical for defining its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[11]

LC-MS/MS is the preferred technology for small molecule bioanalysis due to its exceptional sensitivity, selectivity, and wide dynamic range.[11][12] This guide establishes a detailed protocol for an LC-MS/MS assay designed to be validated in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][13]

Principle of the Method

The bioanalytical workflow is designed to isolate this compound from the complex biological matrix of plasma and then accurately quantify it.

  • Sample Preparation: Plasma proteins can interfere with analysis and damage the LC-MS/MS system. We utilize protein precipitation, a rapid and effective technique where a high volume of organic solvent (acetonitrile) is added to the plasma sample.[14] This denatures and precipitates the majority of proteins. An internal standard (IS), a structurally similar compound (ideally a stable isotope-labeled version of R-547), is added at the beginning of this process to account for variability during sample handling and analysis.

  • Chromatographic Separation: The clarified supernatant, containing the analyte and internal standard, is injected into a High-Performance Liquid Chromatography (HPLC) system. The compounds are separated on a reverse-phase C18 column, which retains molecules based on their hydrophobicity. A gradient of aqueous and organic mobile phases is used to elute the compounds at specific retention times, separating them from other matrix components.

  • Mass Spectrometric Detection: As the compounds elute from the HPLC column, they are ionized, typically by electrospray ionization (ESI). The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this highly selective mode, the first quadrupole (Q1) isolates the specific mass-to-charge ratio (m/z) of the parent drug molecule (the precursor ion). This ion is then fragmented in a collision cell (Q2), and the second quadrupole (Q3) isolates a specific, characteristic fragment ion (the product ion). The intensity of this product ion is directly proportional to the concentration of the analyte in the sample.

Materials and Reagents

3.1. Chemicals and Solvents

  • This compound Reference Standard (≥98% purity)

  • Stable Isotope Labeled Internal Standard (e.g., R-547-d4 Mesylate)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade, ≥99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control Human Plasma (with K2-EDTA anticoagulant)

3.2. Equipment

  • HPLC System (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical Balance

  • Microcentrifuge

  • Vortex Mixer

  • Calibrated Pipettes

  • 96-well plates or microcentrifuge tubes

  • Autosampler vials or 96-well collection plates

Detailed Experimental Protocol

4.1. Preparation of Stock Solutions, Calibration Standards, and QCs

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and its internal standard into separate volumetric flasks. Dissolve in a minimal amount of DMSO and bring to final volume with methanol.

  • Intermediate and Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution using a 50:50 acetonitrile/water mixture to create working standards for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL). This solution will also serve as the protein precipitation solvent.

  • Calibration Standards (CS) and Quality Controls (QC): Prepare CS and QC samples by spiking the appropriate working standard solutions into blank control plasma (typically 5-10% of the total plasma volume to minimize matrix effects). A typical calibration curve may include concentrations from 1, 2, 5, 20, 100, 400, 800, and 1000 ng/mL. QCs should be prepared at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High.

4.2. Sample Preparation: Protein Precipitation Workflow

This protocol is suitable for a 96-well plate format for higher throughput.

  • Aliquot 50 µL of study samples, calibration standards, and quality controls into the wells of a 96-well plate.

  • Add 150 µL of the IS Working Solution (in acetonitrile) to each well.

  • Mix thoroughly on a plate shaker for 5-10 minutes. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Centrifuge the plate at ~4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a new 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Caption: High-throughput protein precipitation workflow.

4.3. LC-MS/MS Instrumental Conditions

Note: The following are starting conditions and must be optimized for the specific instrument and analyte.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Condition
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 5% B to 95% B over 2.5 min, hold 1 min, re-equilibrate |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 550°C
IonSpray Voltage +5500 V

| MRM Transitions | To be determined by direct infusion of R-547 and IS to find the optimal precursor ion and the most stable, intense product ion. |

Caption: Logical flow of the LC-MS/MS system for quantification.

Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to ensure its performance is reliable and suitable for its intended purpose.[13][15] The validation must adhere to the latest regulatory guidance from bodies like the FDA and EMA.[7][8][9][16]

Table 3: Key Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Selectivity Ensures no interference from matrix components at the retention time of the analyte and IS. Response in blank samples should be <20% of the LLOQ response.
Linearity Confirms the relationship between concentration and response across the calibration range. Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of measured concentration to the nominal value. Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision Repeatability of measurements. Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Recovery Efficiency of the extraction process. Should be consistent and reproducible, though no fixed value is required.
Matrix Effect Assesses ion suppression or enhancement from the biological matrix. IS-normalized matrix factor CV should be ≤15%.

| Stability | Ensures analyte is stable during sample collection, storage, and processing. | Mean concentration of stability samples should be within ±15% of nominal. |

Data Analysis

The concentration of this compound in unknown samples is calculated using the ratio of the analyte peak area to the internal standard peak area. A calibration curve is generated by performing a linear regression (typically with 1/x² weighting) of the peak area ratios of the calibration standards against their nominal concentrations. The concentrations of the unknown samples are then interpolated from this curve.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Inxight Drugs. This compound. [Link]

  • National Cancer Institute. Definition of CDK Inhibitor R547. [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. [Link]

  • PMC. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • Tecan. (2020). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • International Journal of Science and Research. (2025). A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. [Link]

  • ResolveMass Laboratories Inc. (2024). Bioanalytical Method Development: A Comprehensive Guide. [Link]

  • International Journal of Science and Technology. (2025). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. [Link]

  • OMICS International. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. [Link]

  • PMC. (2023). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. [Link]

  • U.S. Food and Drug Administration. (2008). eCopy, Inc. [Link]

  • PMC. (2025). Methods of Estimating Plasma Pharmacokinetics From Minimally Invasive, High Temporal Resolution Measurements of Interstitial Fluid Drug Concentrations. [Link]

  • SlidePlayer. Significance of Measuring Plasma Drug Concentrations. [Link]

  • Walsh Medical Media. (2021). Estimating Plasma Drug Concentration in Therapeutic Drug Monitoring. [Link]

Sources

Application Notes & Protocols: Preparation of R-547 Mesylate for Intraperitoneal Injection in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of R-547 mesylate, a potent cyclin-dependent kinase (CDK) inhibitor, for in vivo administration via intraperitoneal (IP) injection.[1][2][3][4] The protocols detailed herein are designed to ensure the solubility, stability, and biocompatibility of the final formulation, thereby promoting reproducible and reliable results in preclinical research. We will delve into the rationale behind vehicle selection, present step-by-step preparation methodologies, and offer troubleshooting guidance. All procedures emphasize sterility and adherence to animal welfare guidelines.

Principles of Vehicle Selection for this compound

The success of in vivo studies hinges on the appropriate formulation of the therapeutic agent. An ideal vehicle must not only effectively solubilize the compound but also be non-toxic, biocompatible, and maintain the stability of the active pharmaceutical ingredient (API). R-547 is a diaminopyrimidine compound, and like many kinase inhibitors, it is hydrophobic, necessitating a carefully designed vehicle for aqueous administration routes like IP injection.[3]

Core Considerations for Intraperitoneal Injections

Intraperitoneal administration offers rapid absorption into the systemic circulation, but the peritoneal cavity is sensitive to irritants.[5][6][7] Therefore, the formulation must be optimized for key physicochemical properties:

  • pH: The pH of the final solution should be adjusted to a near-physiological range (ideally 7.2-7.4) to minimize irritation, pain, and inflammation at the injection site.[5][6] Deviations from a neutral pH can cause tissue damage.[8][9]

  • Tonicity: The vehicle should be isotonic (approximately 300 mOsm/L) to prevent cellular damage.[10] Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are common bases for achieving isotonicity.[10][11]

  • Sterility: All parenteral formulations must be sterile to prevent infection.[7] This is typically achieved by filtration through a 0.22 µm membrane filter.[12][13]

Solubilizing Excipients for Hydrophobic Compounds

Given the poor aqueous solubility of R-547, a combination of excipients is required to create a stable and injectable formulation.

  • Co-solvents (e.g., DMSO, PEG300): Organic solvents are often necessary as the primary solvent for hydrophobic drugs.[11]

    • Dimethyl Sulfoxide (DMSO): A powerful solvent for many non-polar compounds.[14] However, its concentration in vivo must be limited due to potential toxicity and confounding anti-inflammatory effects.[15][16] For IP injections in mice, the DMSO concentration should generally not exceed 10% v/v.[14][15][17]

    • Polyethylene Glycol (PEG): Lower molecular weight PEGs, such as PEG300 or PEG400, are water-miscible co-solvents that can improve drug solubility and are generally well-tolerated.[11][18]

  • Surfactants (e.g., Polysorbate 80 / Tween 80): These agents act as emulsifiers and wetting agents, increasing the solubility and stability of a formulation by preventing precipitation when the initial drug concentrate (often in DMSO) is diluted into an aqueous phase.[19][20]

  • Cyclodextrins (e.g., HP-β-CD): Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior.[21] It can encapsulate hydrophobic drug molecules, significantly enhancing their aqueous solubility and stability, making it an excellent and safe excipient for injectable formulations.[21][22][23]

Recommended Vehicle Formulations for this compound

The optimal vehicle will depend on the required final concentration of R-547. It is imperative to perform small-scale solubility tests before preparing a large batch. Below are two validated starting points for formulation development.

Formulation ID Vehicle Composition (v/v) Pros Cons Best For
F-1: Standard Co-Solvent 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% SalineRobust solubilization for a wide range of concentrations. Widely used and documented.[24]Multi-component system requires careful preparation. Higher potential for solvent-related side effects.High-concentration dosing; initial efficacy studies.
F-2: Cyclodextrin-Based 10% DMSO / 90% (20% w/v HP-β-CD in Saline)Excellent safety profile, reduced risk of DMSO toxicity.[21] Enhances drug stability.[23]May have lower maximum solubility capacity compared to F-1. HP-β-CD is a more expensive excipient.Lower concentration or chronic dosing studies where minimizing vehicle toxicity is paramount.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • PEG300, sterile

  • Tween-80, sterile

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile 0.9% Sodium Chloride (Saline) for injection

  • Sterile, pyrogen-free water

  • Sterile vials (e.g., glass or polypropylene)

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile syringes (1 mL, 5 mL)

  • Sterile syringe filters (0.22 µm pore size, PVDF or PES membrane)[25]

  • Calibrated analytical balance

  • pH meter or pH strips

  • Laminar flow hood / biological safety cabinet

Workflow for Vehicle Selection and Preparation

The following diagram outlines the decision-making and experimental process for preparing an this compound formulation.

G cluster_prep Preparation Phase cluster_vehicle Vehicle Component Addition cluster_qc Quality Control & Finalization weigh 1. Weigh this compound dissolve_dmso 2. Dissolve in DMSO (Max 10% of final volume) weigh->dissolve_dmso add_peg 3a. Add PEG300 dissolve_dmso->add_peg If using F-1 add_hpbcd 3c. Prepare & Add HP-β-CD Solution dissolve_dmso->add_hpbcd If using F-2 add_tween 3b. Add Tween 80 add_peg->add_tween add_saline 4. Add Saline (q.s.) add_tween->add_saline add_hpbcd->add_saline mix 5. Vortex / Sonicate (Ensure complete dissolution) add_saline->mix check_ph 6. Check pH (Adjust to 7.2-7.4) mix->check_ph sterilize 7. Sterile Filter (0.22 µm) check_ph->sterilize aliquot 8. Aliquot & Store sterilize->aliquot

Caption: Workflow for this compound Formulation.

Step-by-Step Protocol for Formulation F-1 (10% DMSO / 40% PEG300 / 5% Tween 80)

This protocol is for preparing 10 mL of vehicle to formulate this compound at a target concentration (e.g., 2 mg/mL).

  • Calculate Required Mass: Determine the mass of this compound needed. For a 2 mg/mL final concentration in 10 mL, you will need 20 mg.

  • Initial Dissolution: In a sterile vial, dissolve the 20 mg of this compound in 1.0 mL of sterile DMSO. Vortex thoroughly until the powder is completely dissolved.

  • Add Co-solvents: To the DMSO concentrate, add 4.0 mL of PEG300, followed by 0.5 mL of Tween 80. Vortex after each addition to ensure the solution remains homogenous.[24]

  • Aqueous Dilution: Slowly add 4.5 mL of sterile 0.9% saline to the mixture while vortexing. This brings the total volume to 10 mL. Critical Step: Add the saline dropwise initially to prevent precipitation of the drug.

  • Final Solubilization: If any cloudiness or precipitation is observed, sonicate the vial in a room temperature water bath for 5-10 minutes until the solution is completely clear.

  • pH Check: Measure the pH of the solution. If necessary, adjust to pH 7.2-7.4 using sterile, dilute NaOH or HCl. This step is crucial for minimizing animal discomfort.[6]

  • Sterilization: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile vial. This is the final, critical step to ensure sterility.[12][25][26]

  • Storage: Store the final formulation at 4°C, protected from light. It is recommended to prepare the formulation fresh, but it may be stable for a short period. A stability study is recommended for long-term experiments.

Step-by-Step Protocol for Formulation F-2 (10% DMSO / 20% HP-β-CD)

This protocol is for preparing 10 mL of vehicle.

  • Prepare HP-β-CD Solution: In a sterile beaker, dissolve 2.0 g of HP-β-CD powder in approximately 8.0 mL of sterile 0.9% saline. Stir or sonicate gently until a clear solution is formed. Add saline to bring the final volume to 9.0 mL .

  • Calculate Required Mass: Determine the mass of this compound needed (e.g., 20 mg for a 2 mg/mL final concentration).

  • Initial Dissolution: In a separate sterile vial, dissolve the 20 mg of this compound in 1.0 mL of sterile DMSO. Vortex until clear.

  • Combine Solutions: Slowly add the DMSO concentrate to the 9.0 mL of the HP-β-CD/saline solution while vortexing.

  • Final Solubilization: Sonicate the vial in a room temperature water bath for 10-15 minutes to ensure complete drug encapsulation and a clear solution.

  • pH Check: Measure and adjust the pH to 7.2-7.4 as described in protocol 3.3.

  • Sterilization: Sterile filter the solution into a final sterile vial using a 0.22 µm syringe filter.

  • Storage: Store at 4°C, protected from light.

Troubleshooting

Issue Potential Cause Solution
Precipitation upon adding aqueous phase Drug concentration exceeds solubility limit; aqueous phase added too quickly.Add aqueous phase more slowly while vortexing vigorously. Increase the proportion of co-solvents/surfactants if possible. Consider lowering the final drug concentration.
Solution is cloudy or hazy Incomplete dissolution or micro-precipitation.Increase sonication time. Gentle warming (to 37°C) may be attempted, but check compound stability first. Ensure all vehicle components are of high purity.
Animal shows signs of distress post-injection Formulation pH is non-physiological; vehicle components are causing irritation.Re-verify pH of the formulation is between 7.2-7.4.[5] Lower the concentration of DMSO or switch to the HP-β-CD formulation (F-2). Ensure injection volume is appropriate for the animal's weight (typically ≤10 mL/kg for mice).[10][15]

Safety Precautions

  • Handle this compound powder in a ventilated enclosure (e.g., fume hood) and wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMSO can facilitate the absorption of chemicals through the skin; handle with caution.[17]

  • All procedures for preparing the final sterile product should be performed under aseptic conditions in a laminar flow hood to prevent microbial contamination.[27]

References

  • POLYSORBATE 80 (TWEEN 80). (n.d.). Google Vertex AI Search. Retrieved February 22, 2026.
  • Tween-80: Applications, Characteristics, and Safety Measures. (2025, January 10). Chemiis. Retrieved February 22, 2026.
  • Understanding Intraperitoneal Injections: A Key Technique in Neuroscience. (2025, December 30). Oreate AI Blog. Retrieved February 22, 2026.
  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications. (2025, October 19). Hylanda Chemical. Retrieved February 22, 2026.
  • What is the maximum allowable DMSO concentration for IP injection of mouse? (2013, August 5).
  • POLYSORBATE 80 (TWEEN 80). (n.d.). Ataman Kimya. Retrieved February 22, 2026.
  • Intraperitoneal injection. (n.d.). Grokipedia. Retrieved February 22, 2026.
  • Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. (n.d.). PubMed. Retrieved February 22, 2026.
  • What is the highest concentration of DMSO which does not exhibit anti-inflammatory activity in mice? (2022, July 6).
  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. (2026, January 23). Washington State University Institutional Animal Care and Use Committee. Retrieved February 22, 2026.
  • Cat. No. H-107 2-HYDROXYPROPYL-β-CYCLODEXTRIN HBC. (n.d.). Santa Cruz Biotechnology. Retrieved February 22, 2026.
  • How much DMSO is tolerable by the mice through IP injection? (2014, December 1).
  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. (2024, May). University of Queensland Animal Ethics Committee. Retrieved February 22, 2026.
  • Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.). University of Nebraska-Lincoln. Retrieved February 22, 2026.
  • Application Notes and Protocols for In Vivo Administration of GSK269962A via Intraperitoneal Injection. (n.d.). Benchchem. Retrieved February 22, 2026.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). MDPI. Retrieved February 22, 2026.
  • Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model. (n.d.). PMC. Retrieved February 22, 2026.
  • Boosting the mechanical strength and solubility-enhancement properties of hydroxypropyl-β-cyclodextrin nanofibrous films. (2021, November 4). Taylor & Francis. Retrieved February 22, 2026.
  • In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials. (2006, November 15). PubMed. Retrieved February 22, 2026.
  • Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. (n.d.).
  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? (2019, December 23). PMC. Retrieved February 22, 2026.
  • R547 | CDK Inhibitor. (n.d.). MedchemExpress.com. Retrieved February 22, 2026.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 4). Boston University Office of Research. Retrieved February 22, 2026.
  • The Drug Filtration Process: A Critical Step in Pharmaceutical Manufacturing. (n.d.). Annals of Clinical Trials and Vaccines Research. Retrieved February 22, 2026.
  • Application Notes and Protocols for Intraperitoneal Administration of LN5P45 in Mice. (n.d.). Benchchem. Retrieved February 22, 2026.
  • Basic Studies for Sterile Filtration Processing of Therapeutic Protein Formulations. (n.d.). Repository of Leibniz Universität Hannover. Retrieved February 22, 2026.
  • PF-06465469 | ITK Inhibitor. (n.d.). MedchemExpress.com. Retrieved February 22, 2026.
  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006, November 2). PubMed. Retrieved February 22, 2026.
  • R547 | CDK inhibitor | CAS 741713-40-6. (2024, May 22). Selleck Chemicals. Retrieved February 22, 2026.
  • Tween 80 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 22, 2026.
  • Sterile Filtration Techniques for Optimal Microbial Retention. (2015, June 1).
  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10).
  • Sterilisation of aseptic drug by sterile filtration: Microbiology validation by microbiology challenge test. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 22, 2026.
  • Polysorbate 80: Properties, Functions, and Applications. (2023, May 23). Alpha Chemique. Retrieved February 22, 2026.
  • Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice? (2024, January 16).
  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (n.d.). PMC. Retrieved February 22, 2026.
  • Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. (n.d.). NIH Office of Animal Care and Use (OACU). Retrieved February 22, 2026.
  • What Is the Appropriate Solvent Formula for Intraperitoneal Injection of Vofopitant Dihydrochloride in Mice? (2025, August 27).
  • Intraperitoneal Injection in the Mouse. (n.d.). Procedures with Care. Retrieved February 22, 2026.

Sources

Technical Guide: Handling, Storage, and Reconstitution of R-547 Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

R-547 (Ro-4584820) is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), exhibiting high selectivity for CDK1, CDK2, and CDK4.[1][2] Clinically relevant for its potential in solid tumor suppression, R-547 induces G1/G2 phase arrest and apoptosis.[2] This guide details the rigorous handling, storage, and reconstitution protocols required to maintain the chemical integrity and biological activity of R-547 mesylate.

Critical Note: R-547 is typically supplied as a mesylate salt to improve aqueous solubility compared to the free base. Researchers must verify the specific molecular weight (MW) on their Certificate of Analysis (CoA) before calculating molarity, as salt stoichiometry can vary between batches.

Physicochemical Profile

PropertySpecificationNotes
Compound Name This compound
CAS Number 741713-40-6 (Parent)Verify salt form CAS on vial
Molecular Weight ~537.56 g/mol (Salt)Parent MW: ~441.45 g/mol
Appearance White to off-white powderCrystalline solid
Solubility (DMSO) ≥ 10 mM (up to 100 mM)Preferred Solvent
Solubility (Water) Low / InsolubleRequires formulation (see Sec. 5)
Solubility (Ethanol) Limited (< 5 mg/mL)Not recommended for high-conc.[3][4] stocks

Storage & Stability Protocols

Solid State Storage

The stability of this compound powder is compromised by moisture (hydrolysis risk) and UV light.

  • Temperature: Store at -20°C (long-term).

  • Environment: Desiccated and protected from light.

  • Vial Handling: Allow the vial to equilibrate to room temperature (approx. 15–30 mins) before opening. This prevents condensation from forming on the cold powder, which causes immediate degradation.

Solution Storage (Stock)

Once reconstituted in DMSO, the stability window narrows significantly.

  • Storage: -80°C is the gold standard for stock solutions.

  • Freeze-Thaw: Strictly avoid multiple freeze-thaw cycles. Each cycle promotes crystal formation and potential hydrolysis.

  • Protocol: Aliquot stock solutions immediately after preparation into single-use volumes (e.g., 20 µL or 50 µL).

Storage Decision Logic (Visualization)

StorageLogic Start Receive this compound CheckSeal Check Seal & Desiccant Start->CheckSeal PowderStore Store Powder at -20°C (Dark, Desiccated) CheckSeal->PowderStore Reconstitute Reconstitute in DMSO PowderStore->Reconstitute Experiment Day Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Immediate Freeze Flash Freeze & Store at -80°C Aliquot->Freeze Use Thaw Once & Use Freeze->Use Do NOT Refreeze

Figure 1: Decision tree for maximizing the shelf-life of this compound from receipt to experimental use.

Reconstitution Protocol (In Vitro)

Objective: Prepare a 10 mM Stock Solution in DMSO.

Materials:

  • This compound Powder

  • Anhydrous DMSO (Grade ≥ 99.9%)

  • Vortex mixer

  • Centrifuge

Step-by-Step:

  • Calculate: Determine the volume of DMSO required using the formula:

    
    
    Example: For 5 mg of this compound (MW 537.56) at 10 mM (0.01 M):
    
    
    
    
  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Mix: Vortex vigorously for 30–60 seconds. If particulates persist, sonicate in a water bath at room temperature for 2 minutes.

  • Verify: Visually inspect for clarity. The solution must be clear and colorless/yellowish.[5][6][7]

  • Aliquot: Dispense into light-protective microcentrifuge tubes and store at -80°C.

In Vivo Formulation Guidelines

For animal studies, DMSO content must be minimized to prevent vehicle toxicity. The following formulations are validated in literature for oral (PO) and intravenous (IV) administration.

Oral Suspension (Standard)
  • Vehicle: 0.6% Methylcellulose (MC) + 0.2% Tween 80 in water.[8]

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Add a small volume of the vehicle to wet the powder and triturate (grind) to form a smooth paste.

    • Gradually add the remaining vehicle while stirring to form a homogeneous suspension.

    • Dose: Typically ~40 mg/kg daily.[9][10]

Intravenous Solution
  • Vehicle: 20% DMSO + 80% PEG400 (Polyethylene Glycol 400).[8]

  • Preparation:

    • Dissolve this compound completely in DMSO (20% of final volume).

    • Slowly add PEG400 (80% of final volume) while vortexing.

    • Note: Ensure no precipitation occurs upon adding PEG400. If precipitation occurs, sonicate gently.

Formulation Workflow

Formulation Input R-547 Powder Route Select Route Input->Route Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV Step1_PO Add 0.6% MC / 0.2% Tween 80 Oral->Step1_PO Step2_PO Triturate to Suspension Step1_PO->Step2_PO Step1_IV Dissolve in 100% DMSO IV->Step1_IV Step2_IV Dilute with PEG400 (1:4 ratio) Step1_IV->Step2_IV

Figure 2: Preparation workflow for In Vivo administration vehicles.

Safety & Handling (HSE)

R-547 is a potent kinase inhibitor and should be treated as a suspected carcinogen and reproductive toxin .

  • Engineering Controls: Always handle powder in a certified chemical fume hood or biological safety cabinet.

  • PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and lab coat.

  • Spill Response:

    • Powder: Dampen with a wet paper towel to prevent dust generation, then wipe up.

    • DMSO Solution: Absorb with inert material (vermiculite/sand). Clean area with 10% bleach followed by ethanol.

  • First Aid: In case of skin contact with DMSO solution, wash immediately with soap and water for 15 minutes. DMSO enhances skin permeability, carrying the drug into the bloodstream rapidly.

References

  • DePinto, W., et al. (2006). "In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials."[2][11] Molecular Cancer Therapeutics, 5(11), 2644-2658.

  • Chu, X. J., et al. (2006). "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity."[2][11] Journal of Medicinal Chemistry, 49(22), 6549-6560.[11]

  • Selleck Chemicals. "R547 Protocol and Chemical Properties." Selleckchem.com.

  • MedChemExpress. "R547 Datasheet and Solubility." MedChemExpress.com.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing R-547 Mesylate Formulation for Maximum Absorption

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for R-547 mesylate. This resource is designed for researchers, scientists, and drug development professionals actively engaged in formulating this compound. Here, you will find scientifically grounded answers to common formulation challenges and in-depth troubleshooting guides to navigate the complexities of optimizing for maximum oral absorption.

Our approach is built on the foundational principles of pharmaceutical science, emphasizing a mechanistic understanding of formulation components and their interactions. Every recommendation is designed to be a self-validating system, grounded in established analytical techniques and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick, high-level answers to the most common initial questions encountered when beginning formulation work with this compound.

Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound, and why is it important for formulation?

A1: this compound is provisionally classified as a BCS Class II compound. This means it exhibits high permeability but low aqueous solubility .[1] The absorption of such compounds is rate-limited by how quickly the drug can dissolve in the gastrointestinal fluids.[2] Therefore, the primary goal of formulation is to enhance the drug's solubility and/or dissolution rate to ensure it can be absorbed effectively across the intestinal wall.[3] Strategies often focus on overcoming the low solubility barrier.[4]

Q2: We are seeing poor bioavailability in our preclinical animal studies despite using a simple suspension. What is the likely cause?

A2: This is a classic challenge for BCS Class II compounds like this compound. A simple aqueous suspension is unlikely to provide sufficient solubility enhancement. The low aqueous solubility means that only a very small amount of the drug is in solution at any given time in the GI tract, leading to low and variable absorption.[5] The mesylate salt form is intended to improve solubility, but its effectiveness can be pH-dependent and may not be sufficient on its own, sometimes leading to precipitation of the less soluble free base in the neutral pH of the intestine.[6][7]

Q3: What are the primary formulation strategies to consider for a BCS Class II compound like this compound?

A3: The main strategies aim to increase the concentration of the drug in solution within the gastrointestinal tract. Key approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy amorphous state within a polymer matrix can increase its apparent solubility by 5- to 100-fold compared to its crystalline form.[8][9] This is a highly effective and widely used method.[10]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a mixture of oils, surfactants, and co-solvents can improve solubilization.[11] These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions in the gut, which can facilitate absorption through multiple pathways, including the lymphatic system.

  • Particle Size Reduction (Micronization/Nanocrystals): Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[12]

Q4: Does the mesylate salt form present any specific formulation challenges?

A4: Yes. While mesylate salts are often chosen to improve solubility over the free base, they can have their own challenges.[13][14] A key issue is the potential for the salt to convert to the much less soluble free base form at the higher pH of the small intestine (the primary site of absorption), causing the drug to precipitate out of solution before it can be absorbed.[7] This is known as the "common ion effect" and is a critical consideration during formulation design.[6] Your formulation strategy must not only enhance initial solubility but also maintain a supersaturated state or prevent precipitation in the intestinal environment.[15]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for addressing specific experimental hurdles.

Guide 1: Initial Physicochemical Characterization

Problem: My team is starting with this compound, but we don't have a clear roadmap. What foundational data do we need to collect before we start choosing excipients?

Causality: A thorough understanding of the Active Pharmaceutical Ingredient's (API) intrinsic properties is critical for a rational formulation design.[] Without this data, formulation becomes a trial-and-error process, which is inefficient and costly. This initial characterization will define the boundaries and challenges you need to overcome.[17]

The following diagram outlines the critical decision-making workflow for selecting a suitable formulation strategy based on initial physicochemical characterization.

G cluster_0 Phase 1: API Characterization cluster_1 Phase 2: Data Interpretation & Strategy Selection start Start: this compound API solubility pH-Solubility Profile (pH 1.2, 4.5, 6.8) start->solubility logp LogP / LogD Determination start->logp solid_state Solid-State Analysis (XRPD, DSC, TGA) start->solid_state interpret Interpret Data: - Low Solubility (<100 µg/mL)? - pH-dependent? - High LogP (>3)? - Crystalline & High MP? solubility->interpret logp->interpret solid_state->interpret asd_path Amorphous Solid Dispersion (ASD) interpret->asd_path High Melting Point Good Polymer Miscibility lbdds_path Lipid-Based (LBDDS) e.g., SEDDS interpret->lbdds_path High LogP Good Lipid Solubility particle_path Particle Size Reduction interpret->particle_path Moderate Solubility Dissolution Rate Limited Polymer Screening Polymer Screening asd_path->Polymer Screening Spray Drying / HME Spray Drying / HME Dissolution Testing Dissolution Testing Lipid/Surfactant Screening Lipid/Surfactant Screening lbdds_path->Lipid/Surfactant Screening Ternary Phase Diagram Ternary Phase Diagram Emulsification Study Emulsification Study Micronization Micronization particle_path->Micronization Nanomilling Nanomilling Surface Area Analysis Surface Area Analysis Polymer Screening->Spray Drying / HME Spray Drying / HME->Dissolution Testing Lipid/Surfactant Screening->Ternary Phase Diagram Ternary Phase Diagram->Emulsification Study Micronization->Nanomilling Nanomilling->Surface Area Analysis

Caption: Formulation strategy selection workflow for this compound.

This protocol determines the equilibrium solubility of this compound across a physiologically relevant pH range, which is essential for BCS classification.[1]

  • Prepare Buffers: Prepare buffers at pH 1.2 (Simulated Gastric Fluid, SGF), pH 4.5, and pH 6.8 (Simulated Intestinal Fluid, SIF) as per USP guidelines.[18]

  • Sample Preparation: Add an excess amount of this compound powder to separate vials containing each buffer. Ensure enough solid is present to maintain saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. A shake-flask method is standard.

  • Sample Collection & Analysis: Withdraw an aliquot from each vial. Immediately filter the sample through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the filtrate for drug concentration using a validated HPLC-UV method.

  • Data Interpretation: Plot solubility (mg/mL) vs. pH. This profile will reveal any pH-dependent solubility and help predict where in the GI tract dissolution might be problematic.

Expected Data Summary (Example):

pH BufferTemperature (°C)Equilibrium Solubility (µg/mL)
1.2 (SGF)3785.2
4.53715.6
6.8 (SIF)372.1

This example data clearly shows a dramatic decrease in solubility as pH increases, confirming the challenge of maintaining drug in solution in the small intestine.

Guide 2: Troubleshooting Poor Performance of an Amorphous Solid Dispersion (ASD)

Problem: We developed an ASD formulation of this compound using PVP K30, but the in vitro dissolution is poor and we are seeing recrystallization in our stability studies.

Causality: The success of an ASD depends on two factors: achieving the amorphous state and, critically, maintaining it.[8] Poor performance can stem from several issues:

  • Drug-Polymer Immiscibility: The drug and polymer may not be miscible at the desired drug loading, leading to phase separation and recrystallization.[10]

  • Incorrect Polymer Selection: The chosen polymer may not have the optimal properties (e.g., glass transition temperature (Tg), molecular weight) to stabilize the amorphous drug.[8]

  • Hygroscopicity: Water absorbed from the environment can act as a plasticizer, lowering the Tg of the dispersion and increasing molecular mobility, which facilitates recrystallization.

This protocol uses thermal analysis to rapidly screen for potential chemical incompatibilities and assess drug-polymer miscibility, which is crucial for selecting a stable ASD carrier. This is a key step encouraged by regulatory guidelines like ICH Q8.[19][20]

  • Prepare Binary Mixtures: Create 1:1 (w/w) physical mixtures of this compound with various candidate polymers (e.g., PVP K30, HPMC-AS, Soluplus®, Eudragit® L100-55).

  • DSC Analysis:

    • Accurately weigh 3-5 mg of each mixture into a DSC pan.

    • Run a heat-cool-heat cycle using Differential Scanning Calorimetry (DSC). A typical cycle might be:

      • Heat from 25°C to 200°C (10°C/min) to observe the melting point of the drug.

      • Cool rapidly to -20°C.

      • Heat again from -20°C to 250°C (10°C/min).

  • Data Interpretation:

    • Chemical Incompatibility: Look for the appearance of new exothermic peaks or a significant shift/disappearance of the drug's melting endotherm in the first heating scan. This can indicate a chemical reaction.[19]

    • Miscibility Assessment: In the second heating scan, observe the glass transition temperature (Tg). A single, sharp Tg that varies with the drug-polymer ratio suggests good miscibility. Two separate Tgs indicate immiscibility.

This diagram illustrates the logical steps to diagnose and solve common issues with ASD formulations.

G cluster_0 Diagnostic Phase cluster_1 Root Cause Analysis cluster_2 Corrective Actions start Problem: Poor ASD Performance (Low Dissolution / Recrystallization) check_solid 1. Solid-State Analysis (p-XRPD, m-DSC) start->check_solid check_dissolution 2. Detailed Dissolution Profile (Biorelevant Media) check_solid->check_dissolution is_amorphous Is initial ASD fully amorphous? check_solid->is_amorphous check_hygro 3. Hygroscopicity Study (DVS) check_dissolution->check_hygro is_stable Is supersaturation maintained during dissolution? check_dissolution->is_stable is_dry Is formulation sensitive to moisture? check_hygro->is_dry is_amorphous->is_stable Yes action_process Optimize Process (e.g., faster quench, different solvent) is_amorphous->action_process No is_stable->is_dry Yes action_polymer Select Alternative Polymer (e.g., HPMC-AS for pH-triggered release) is_stable->action_polymer No (Precipitation Seen) action_storage Improve Packaging (Add desiccant, use foil pouch) is_dry->action_storage Yes end Optimized Formulation is_dry->end No (Re-evaluate) action_process->end action_polymer->end action_storage->end

Caption: Troubleshooting workflow for underperforming ASD formulations.

Guide 3: Developing a Lipid-Based Drug Delivery System (LBDDS)

Problem: Our ASD approach is showing stability issues, and we want to explore an LBDDS as an alternative. Where do we begin?

Causality: LBDDS are an excellent strategy for lipophilic (high LogP) drugs.[21] The formulation works by pre-dissolving the drug in a lipidic vehicle.[11] Upon contact with aqueous GI fluids, it spontaneously forms a fine emulsion or microemulsion, presenting the drug in a solubilized state with a large surface area, ready for absorption.[5][12] The success of the formulation depends entirely on the careful selection of excipients (oils, surfactants, co-solvents) that can solubilize the drug and form a stable emulsion.[22]

  • Select Excipients: Choose a range of pharmaceutically acceptable excipients from different classes:

    • Oils: Long-chain triglycerides (e.g., corn oil), medium-chain triglycerides (e.g., Capmul MCM, Miglyol 812).

    • Surfactants: Kolliphor RH 40, Kolliphor EL, Tween 80.

    • Co-solvents: Transcutol HP, PEG 400, Propylene Glycol.

  • Solubility Measurement:

    • Add an excess of this compound to a known volume (e.g., 1 mL) of each excipient in a glass vial.

    • Agitate at a controlled temperature (e.g., 40°C) for 24 hours to reach equilibrium.

    • Centrifuge the samples to separate undissolved drug.

    • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).

    • Quantify the drug concentration using a validated HPLC-UV method.

  • Data Interpretation: Identify the excipients that show the highest solubilizing capacity for this compound. These will be your lead candidates for developing ternary phase diagrams and optimizing the final formulation.

Expected Data Summary (Example):

ExcipientClassSolubility (mg/g)
Capmul MCMOil (MCT)45.3
Kolliphor RH 40Surfactant150.8
Transcutol HPCo-solvent210.5
Corn OilOil (LCT)5.1
Tween 80Surfactant98.2

This data suggests that a formulation based on Capmul MCM, Kolliphor RH 40, and Transcutol HP would be a promising starting point.

References
  • Nayak, A. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Technology. Available at: [Link]

  • Ghebremeskel, A. N., & Mohammad, A. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]

  • Frank, K. J., et al. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Kumar, S., & Singh, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • NETZSCH Analyzing & Testing. (n.d.). API Characterization. Available at: [Link]

  • BioPharm International. (2021). FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

  • Hussain, A. S. (2021). The Biopharmaceutics Classification System: Highlights of the FDA's Draft Guidance. ResearchGate. Available at: [Link]

  • Ribeiro, A., et al. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available at: [Link]

  • Gupte, A., & DeHart, M. (2026). Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology. Available at: [Link]

  • Crystal Pharmatech. (2025). Amorphous Solid Dispersion (ASD) Formulation Development Services. Available at: [Link]

  • Walsh Medical Media. (2024). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Available at: [Link]

  • Singh, B., & Beg, S. (2020). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science. Available at: [Link]

  • Wikipedia. (n.d.). Mesylate. Available at: [Link]

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Available at: [Link]

  • Singh, B., et al. (2011). Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. PubMed. Available at: [Link]

  • Patel, V., & Lalwani, A. (2020). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Shrestha, H., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Drug Delivery. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. Regulations.gov. Available at: [Link]

  • Veeprho. (2024). API Excipient Compatibility Study. Available at: [Link]

  • S. S. Shinde, et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • CD Formulation. (2023). Physical and Chemical Characterization for APIs. Labinsights. Available at: [Link]

  • Preformulation Aspects. (n.d.). Intro to Physicochemical Aspects of Active Pharmaceutical Ingredients. Available at: [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Available at: [Link]

  • Generics and Biosimilars Initiative. (2021). FDA issues final guidance on BCS-based biowaivers. Available at: [Link]

  • Bolla, G., et al. (2006). PHYSICO-CHEMICAL CHARACTERIZATION OF AN ACTIVE PHARMACEUTICAL INGREDIENT. AKJournals. Available at: [Link]

  • J. W. Ayres, et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available at: [Link]

  • A. K. Tiwary, et al. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Gao, Z., et al. (2008). In Vitro Dissolution Testing with Flow-Through Method: A Technical Note. PMC. Available at: [Link]

  • S. H. Neau, et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

  • Williams, H. D., et al. (2015). The Curious Case of the OZ439 Mesylate Salt: An Amphiphilic Antimalarial Drug with Diverse Solution and Solid State Structures. PMC. Available at: [Link]

  • Verma, R. K., & Garg, S. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: [Link]

  • CD Formulation. (2023). Regulatory Guidelines for API-Excipient Compatibility Studies. Labinsights. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Available at: [Link]

  • S. Kumar, et al. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available at: [Link]

  • United States Pharmacopeia. (2013). <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Integrated Quality Assessment: Drug Product. Available at: [Link]

  • M. K. T. Tiu, et al. (2016). Dissolution testing in the modern world. European Pharmaceutical Review. Available at: [Link]

Sources

Technical Support Center: Resolving Inconsistent IC50 Values for R-547 Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for R-547 mesylate, a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in half-maximal inhibitory concentration (IC50) values obtained during their experiments. Our goal is to provide you with the expertise and practical guidance necessary to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the expected IC50 values for this compound?

A1: The potency of this compound can be described in two ways:

  • Biochemical Ki: In cell-free enzymatic assays, R-547 is a highly potent inhibitor of key cell cycle CDKs. The inhibition constant (Ki) is a measure of binding affinity and is independent of substrate (ATP) concentration. Published data consistently show Ki values in the low nanomolar range.[1][2][4][5][6][7]

  • Cell-Based IC50: In cellular proliferation assays, the IC50 value represents the concentration of R-547 required to inhibit cell growth by 50%. These values are typically higher and more variable than the biochemical Ki. Reports indicate that R-547 effectively inhibits the proliferation of various tumor cell lines with IC50 values generally below 0.60 µM.[1][2][6] For example, an IC50 of 0.08 µM has been reported for the HCT116 human colorectal tumor cell line.[2][7]

Q2: Why am I observing significant variability in my IC50 measurements for R-547?

A2: Inconsistent IC50 values are a common challenge in pharmacology and can stem from a multitude of factors. For an ATP-competitive inhibitor like R-547, this variability often arises from differences in experimental setup between biochemical and cellular assays, as well as subtle variations in protocol execution. Key contributing factors include ATP concentration, assay methodology, and cell line-specific characteristics.[8][9][10][11] This guide will walk you through troubleshooting these variables.

Q3: Is there a difference between the reported Ki and IC50 values?

A3: Yes, and understanding this difference is crucial. The Ki (inhibition constant) is a measure of the intrinsic binding affinity of R-547 to its target kinase and is determined in cell-free (biochemical) assays. In contrast, the IC50 (half-maximal inhibitory concentration) is a functional measure of potency in a given experimental context, be it a biochemical or a cell-based assay. For ATP-competitive inhibitors, the IC50 value in a biochemical assay is dependent on the concentration of ATP used.[8][12][13] In cell-based assays, the IC50 is further influenced by cellular factors such as membrane permeability, drug efflux, and the significantly higher intracellular ATP concentrations.[8][13]

Understanding the Potency of this compound: A Summary

The following table summarizes the reported potency values for R-547 against its primary targets. Note the distinction between the biochemical affinity (Ki) and the functional inhibition in cellular contexts (IC50).

ParameterTargetReported ValueAssay TypeReference
Ki CDK1/cyclin B1-2 nMCell-free (Biochemical)[1][2][5][6][7]
Ki CDK2/cyclin E3 nMCell-free (Biochemical)[1][2][5][6][7]
Ki CDK4/cyclin D11 nMCell-free (Biochemical)[1][2][5][6][7]
IC50 Tumor Cell Lines≤ 0.60 µMCell-based Proliferation[1][2][4][6]
IC50 HCT116 Cells0.08 µMCell-based Proliferation[2][7]

Troubleshooting Guide for Inconsistent IC50 Values

This section is divided into two parts to address the specific challenges associated with either cell-free (biochemical) or cell-based assays.

Part 1: Troubleshooting Biochemical (Cell-Free) Kinase Assays

Inconsistencies in biochemical IC50 values for R-547, an ATP-competitive inhibitor, are most frequently linked to the assay conditions, particularly the concentration of ATP.

R-547 binds to the ATP-binding pocket of CDKs, directly competing with ATP.[1][2][3] Consequently, the apparent IC50 value is highly sensitive to the ATP concentration in the assay. This relationship is described by the Cheng-Prusoff equation:

IC50 = Ki * (1 + [ATP] / Km)

Where:

  • Ki is the inhibition constant.

  • [ATP] is the concentration of ATP in your assay.

  • Km is the Michaelis-Menten constant of the kinase for ATP.

As the equation shows, a higher ATP concentration will result in a higher IC50 value, making the inhibitor appear less potent.[8][12][13]

Troubleshooting Steps:

1. Standardize and Report ATP Concentration:

  • Action: Always use a fixed and known concentration of ATP in your kinase assays. For consistency, it is often recommended to use an ATP concentration that is close to the Km value of the kinase being tested.[8][12][13][14] This allows for a more direct comparison of inhibitor potencies across different kinases.

  • Rationale: Using ATP at its Km value results in an IC50 that is approximately twice the Ki value, providing a standardized measure of potency.[8][12][13] Fluctuating ATP concentrations between experiments is a primary source of IC50 variability.

2. Verify Enzyme and Substrate Quality:

  • Action: Ensure the purity and activity of your recombinant CDK/cyclin complexes and substrate. Perform control experiments to determine the optimal enzyme concentration and to ensure the reaction is in the linear range.

  • Rationale: Inactive or impure enzyme preparations will lead to lower overall kinase activity and can skew IC50 results. Substrate depletion can also affect the kinetics of the reaction.[15]

3. Control for DMSO Concentration:

  • Action: this compound is typically dissolved in DMSO.[16] Ensure that the final concentration of DMSO is consistent across all wells, including controls. Run a DMSO-only control to assess its effect on kinase activity.

  • Rationale: High concentrations of DMSO can inhibit kinase activity, leading to inaccurate IC50 values.[15]

4. Assay Technology Considerations:

  • Action: Be aware of the limitations and potential artifacts of your chosen assay technology (e.g., radiometric, fluorescence-based, luminescence-based).[15][17][18]

  • Rationale: Different assay formats have varying sensitivities and can be prone to different types of interference. For instance, luminescent assays that measure ATP consumption (like Kinase-Glo®) can be affected by compounds that interfere with the luciferase enzyme.[15][19]

Workflow for a Standardized Biochemical IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of R-547 in DMSO D Dispense R-547 dilutions and vehicle (DMSO) control to 384-well plate A->D B Prepare Master Mix: - Kinase Buffer - CDK Enzyme - Substrate E Add Master Mix to all wells B->E C Prepare ATP solution (at fixed concentration, e.g., Km) F Initiate reaction by adding ATP solution C->F D->E E->F G Incubate at 30°C for a fixed time (within linear range) F->G H Stop reaction and add detection reagents G->H I Read plate (e.g., luminescence, fluorescence, radioactivity) H->I J Normalize data to controls (% Inhibition) I->J K Fit data to a dose-response curve (non-linear regression) J->K L Determine IC50 value K->L

Caption: Standardized workflow for biochemical IC50 determination.

Part 2: Troubleshooting Cell-Based Proliferation Assays

Cell-based IC50 values are inherently more complex due to the multitude of biological variables.[9][11]

Troubleshooting Steps:

1. Cell Line Integrity and Culture Conditions:

  • Action: Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment.[10] Standardize cell seeding density across all experiments.[10][11][20]

  • Rationale: Cellular physiology and drug sensitivity can change with high passage numbers.[10] Confluent or sparse cultures will respond differently to anti-proliferative agents.[11][20]

2. Assay Duration and Endpoint:

  • Action: The duration of drug exposure is a critical parameter. Standardize the incubation time (e.g., 48 or 72 hours) for all experiments.

  • Rationale: The effect of a cell cycle inhibitor like R-547 is time-dependent. Longer exposure times may lead to lower IC50 values as more cells are arrested in the cell cycle or undergo apoptosis.[1][9]

3. Choice of Viability Assay:

  • Action: Be mindful of the mechanism of your viability assay. Assays like MTT/MTS measure metabolic activity, while others like CellTiter-Glo® measure intracellular ATP levels.[19][21]

  • Rationale: Since R-547 is an ATP-competitive inhibitor, its primary mechanism does not directly deplete cellular ATP. However, downstream effects of cell cycle arrest and apoptosis will eventually lead to a decrease in both metabolic activity and ATP levels.[1] Discrepancies can arise between different assay types depending on which cellular process is measured and when.[19]

4. Compound Stability and Handling:

  • Action: Prepare fresh dilutions of this compound from a frozen stock for each experiment.

  • Rationale: Repeated freeze-thaw cycles or prolonged storage of diluted solutions can lead to compound degradation and a loss of potency.[10]

5. Serum Concentration:

  • Action: Maintain a consistent serum concentration in your cell culture medium.

  • Rationale: Components in serum can bind to small molecules, reducing the effective concentration of the drug available to the cells.

Logical Flow for Troubleshooting Inconsistent Cellular IC50 Values

Start Inconsistent Cellular IC50 Values Observed A Verify Cell Culture Consistency (Passage #, Density, Growth Phase) Start->A A->A B Standardize Assay Parameters (Incubation Time, Serum %) A->B Consistent B->B C Assess Compound Handling (Fresh Dilutions, Proper Storage) B->C Consistent C->C D Review Viability Assay Choice (Metabolic vs. ATP-based) C->D Consistent D->D E Perform Control Experiments (Vehicle, Positive Control) D->E Consistent F Analyze Data with Robust Statistics (Non-linear regression, Replicates) E->F Consistent End Consistent and Reproducible IC50 Achieved F->End Issue Resolved

Caption: A systematic approach to troubleshooting cell-based assays.

References

  • National Cancer Institute. (n.d.). Definition of CDK Inhibitor R547. NCI Drug Dictionary. Retrieved from [Link]

  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • DePinto, W., et al. (2006, November 15). In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials. PubMed. Retrieved from [Link]

  • Chu, X. J., et al. (2006, November 2). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Idealised values for the potency (IC 50 ) of an inhibitor with.... Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Journal of Visualized Experiments. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH. Retrieved from [Link]

  • PMC - NIH. (n.d.). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reddit. (2021, February 19). Who else is struggling with getting reproducible IC50 curves for cancer cells?. Retrieved from [Link]

  • PMC - NIH. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Retrieved from [Link]

  • Inxight Drugs. (n.d.). This compound. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). R547 - MedChem Express. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation of experimental IC 50 values to those calculated from.... Retrieved from [Link]

  • PMC - NIH. (2024, April 4). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Technical Guide: R-547 Mesylate vs. Palbociclib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity vs. Potency Trade-off

In the landscape of Cyclin-Dependent Kinase (CDK) inhibitors, Palbociclib (PD-0332991) and R-547 (Ro-5474) represent two distinct medicinal chemistry philosophies: precision selectivity versus pan-potent inhibition .

  • Palbociclib is the clinical gold standard for HR+ breast cancer. It functions as a highly selective "brake," arresting cells exclusively in the G1 phase by targeting CDK4/6. Its high selectivity profile results in a manageable toxicity profile (mainly neutropenia), allowing for chronic dosing.

  • R-547 mesylate , developed by Roche, is a multi-targeted "pan-CDK" inhibitor. While it exhibits numerically superior potency against CDK4 (Ki ~1 nM), its lack of selectivity—simultaneously hitting CDK1 and CDK2—results in a broader "cytotoxic" profile, arresting cells at both G1 and G2/M phases.

The Verdict: Researchers seeking to model clinical standard-of-care should use Palbociclib . Researchers investigating aggressive, resistant tumor models where G1-checkpoint escape has occurred should utilize R-547 to leverage its multi-phase blockade.

Mechanistic Divergence & Signaling Pathways

To understand the experimental data, one must first visualize the blockade points. Palbociclib acts strictly at the Restriction Point (R-point), whereas R-547 acts as a systemic cell cycle shutdown agent.

Pathway Visualization

The following diagram illustrates the differential inhibition points. Note how R-547 intersects multiple nodes (CDK1, CDK2, CDK4), while Palbociclib is isolated to the G1 initiation complex.

CDK_Pathway_Comparison Palbociclib Palbociclib (Selective CDK4/6i) CDK4_6 CDK4/6 + Cyclin D Palbociclib->CDK4_6  High Potency (IC50 ~11nM) CDK2 CDK2 + Cyclin E/A Palbociclib->CDK2  No Activity R547 R-547 (Pan-CDK Inhibitor) R547->CDK4_6  Extreme Potency (Ki ~1nM) R547->CDK2  High Potency (Ki ~3nM) CDK1 CDK1 + Cyclin B R547->CDK1  High Potency (Ki ~1nM) Rb Rb Phosphorylation CDK4_6->Rb  Initiates S_Phase S-Phase Entry CDK2->S_Phase  Drives Mitosis Mitosis (M-Phase) CDK1->Mitosis  Controls E2F E2F Release Rb->E2F E2F->S_Phase S_Phase->CDK1

Figure 1: Differential blockade of the cell cycle. Palbociclib induces G1 arrest only. R-547 induces G1, S, and G2/M failure.

Quantitative Potency Analysis

The following data aggregates biochemical kinase assays (cell-free) and cellular proliferation assays.

Table 1: Enzymatic Inhibition Profile (Cell-Free)

Note the "Selectivity Window" column. Palbociclib has a >1000-fold window against CDK1/2; R-547 has none.

Target KinasePalbociclib IC50 (nM)R-547 Ki (nM)Interpretation
CDK4 / Cyclin D1 11 1 R-547 is ~10x more potent biochemically.
CDK6 / Cyclin D3 16 ~1-3 Both are highly potent.
CDK2 / Cyclin E >10,000 (Inactive)3 CRITICAL DIFFERENCE: R-547 blocks S-phase progression.
CDK1 / Cyclin B >10,000 (Inactive)1 CRITICAL DIFFERENCE: R-547 blocks Mitosis.
Selectivity Highly SelectivePan-CDKPalbociclib is safer; R-547 is more cytotoxic.
Table 2: Functional Cellular Outcomes

Based on HCT116 and MCF-7 cell line models.

FeaturePalbociclibThis compound
Primary Cell Cycle Block G1 Phase (exclusively)G1 & G2/M Phase (dual blockade)
Mechanism of Death Senescence / CytostasisApoptosis (rapid onset)
Rb Status Dependency Strictly Rb-dependent (Requires functional Rb)Rb-Independent efficacy (Works in Rb-negative lines via CDK1 blockade)
Therapeutic Index Wide (Mainly neutropenia)Narrow (General cytotoxicity)

Experimental Validation: The "Self-Validating" Protocol

As a scientist, you should not rely solely on IC50 tables. You must validate the mechanism in your specific cell model. The most robust method to distinguish these two compounds is Flow Cytometry with Propidium Iodide (PI) Staining .

Why this protocol?

A simple viability assay (like MTT or CTG) cannot distinguish between G1 arrest (Palbociclib) and G2 toxicity (R-547). Flow cytometry visualizes the DNA content, providing a "fingerprint" of the drug's action.

Workflow Diagram

Flow_Protocol cluster_0 Phase 1: Treatment cluster_1 Phase 2: Processing cluster_2 Phase 3: Analysis Step1 Seed Cells (Exponential Growth) Step2 Treat 24h (Palbo vs R-547 vs DMSO) Step1->Step2 Step3 Harvest & Wash (PBS) Step2->Step3 Step4 Fixation (70% EtOH, -20°C, >2h) Step3->Step4 Critical Step: Prevent Clumping Step5 Staining (PI + RNase A) Step4->Step5 Step6 Flow Cytometry (PE Channel) Step5->Step6 Step7 Histogram Analysis Step6->Step7

Figure 2: Step-by-step workflow for comparative cell cycle analysis.

Detailed Protocol Steps

Step 1: Treatment Strategy

  • Dose Selection: Treat cells at 100 nM and 500 nM .

    • Rationale: At 100 nM, Palbociclib is specific to CDK4/6. If you use 5 µM, Palbociclib loses specificity. R-547 will show profound effects at 100 nM due to its low Ki.

  • Controls: DMSO (Negative) and Nocodazole (Positive control for G2/M arrest—useful to compare against R-547).

Step 2: Fixation (The Failure Point)

  • Expert Insight: The most common error is cell clumping during fixation, which mimics G2/M doublets.

  • Technique: Add the cell pellet dropwise into vortexing cold 70% ethanol. Do not add ethanol to the pellet.

Step 3: Data Interpretation (The "Self-Check")

  • Palbociclib Result: You must see a sharp increase in the 2N (G1) peak and a depletion of the S-phase valley compared to DMSO.

  • R-547 Result: You will see a retention of the 4N (G2/M) peak (blockade of CDK1) alongside G1 arrest. You may also see a "Sub-G1" peak (debris <2N), indicating apoptosis.

Senior Scientist's Commentary: When to Use Which?

Use Palbociclib (PD-0332991) when:

  • You are studying ER+ Breast Cancer mechanisms.[1][2]

  • You need to induce Senescence rather than immediate cell death.

  • You are studying resistance mechanisms involving Cyclin E amplification (Palbociclib is ineffective here, making it a good negative control).

Use this compound when:

  • You are targeting Rb-negative tumors . (Palbociclib is useless without Rb; R-547 works by hitting CDK1).

  • You need a positive control for pan-CDK inhibition .

  • You are investigating "CDK inhibitor resistance" and want to see if hitting downstream kinases (CDK1/2) overcomes the resistance.

References

  • DePinto, W., et al. (2006). "In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials."[3][4] Molecular Cancer Therapeutics.[3]

  • Chu, X.J., et al. (2006). "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity."[4][5] Journal of Medicinal Chemistry.

  • Fry, D.W., et al. (2004). "Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts." Molecular Cancer Therapeutics.[3]

  • Finn, R.S., et al. (2009). "PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro." Breast Cancer Research.

Sources

Technical Guide: Reproducing R-547 Mesylate Pharmacokinetic Parameters in Rats

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oral Bioavailability Breakthrough

Objective: This guide provides a validated protocol for reproducing the pharmacokinetic (PK) profile of R-547 mesylate (Ro-4584820), a selective CDK1/2/4 inhibitor.

Context: Early-generation CDK inhibitors, most notably Flavopiridol (Alvocidib) , failed to achieve widespread clinical success largely due to poor physicochemical properties. Flavopiridol required continuous IV infusion due to high protein binding and negligible oral bioavailability (<5%). This compound was engineered specifically to overcome these barriers, offering a high-solubility salt form that enables oral dosing with significant bioavailability (~50% in rats).

Scope: This document details the formulation, in vivo dosing, bioanalytical quantification (LC-MS/MS), and expected PK parameters required to benchmark R-547 against historical alternatives.

Part 1: Comparative Landscape (R-547 vs. Flavopiridol)

Before initiating wet-lab work, researchers must understand the "Target Product Profile" that R-547 represents. The following table contrasts the target compound with its primary historical alternative.

FeatureThis compound (Target)Flavopiridol (Alternative)Implication for Protocol
Primary Targets CDK 1, 2, 4CDK 1, 2, 4, 7, 9R-547 is more selective for cell cycle drivers.
Route of Admin Oral (PO) & Intravenous (IV)Intravenous (IV) onlyR-547 requires PO formulation validation.
Bioavailability (F) ~28% - 50% (Rat)< 5% (Rat)High F is the primary reproduction metric.
Solubility High (Aqueous, as Mesylate)Low (Requires complex surfactants)R-547 simplifies vehicle preparation.
Limiting Toxicity Myelosuppression (manageable)Secretory Diarrhea (severe)Monitor rats for GI distress if dosing >20 mg/kg.

Part 2: Critical Formulation Strategy

The "Mesylate" salt form is the critical variable. Free-base R-547 has poor aqueous solubility. You must use the methanesulfonate (mesylate) salt to reproduce the published PK data.

Vehicle Preparation

Unlike Flavopiridol, which requires complex lipid-based carriers, this compound is water-soluble.

  • Primary Vehicle: 50 mM Lactate Buffer, pH 4.0.

  • Alternative Vehicle: Sterile Water for Injection (SWFI) (Acceptable for acute studies, but buffer is preferred for stability).

  • Concentration Target: 2 mg/mL (for 10 mg/kg dosing at 5 mL/kg volume).

Formulation Protocol[1]
  • Weighing: Accurately weigh this compound. Note: Correct for the salt factor (MW salt / MW free base) to ensure you are dosing based on active moiety equivalents.

  • Dissolution: Add 80% of the calculated volume of 50 mM Lactate Buffer. Vortex for 2 minutes.

  • pH Adjustment: Check pH. If > 4.5, titrate with 1N HCl dropwise to pH 4.0 ± 0.2.

  • QS (Quantity Sufficient): Add remaining buffer to final volume.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter for sterilization.

Part 3: Validated Experimental Protocol

This protocol is designed for Male Wistar or Sprague-Dawley Rats (250–300 g) , cannulated (jugular vein) for serial sampling.

Dosing Groups

To calculate Bioavailability (


), you must perform a crossover or parallel IV/PO study.
  • Group A (IV Bolus): Dose 2 mg/kg via tail vein or indwelling cannula.

  • Group B (Oral Gavage): Dose 10 mg/kg via PO gavage.

Sampling Schedule

Accurate determination of


 and 

requires precise timing.
  • IV Timepoints: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours.

  • PO Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours.

  • Matrix: Whole blood collected into K2-EDTA tubes. Centrifuge at 2000 x g for 10 min at 4°C to harvest plasma. Store at -80°C.

Mechanism of Action (Visualized)

Understanding the pharmacodynamic downstream effect helps validate if the drug is active in vivo (e.g., checking Rb phosphorylation in tumor models).

G R547 This compound CDK CDK1 / CDK2 / CDK4 (Cyclin Complex) R547->CDK Inhibits (ATP Competitive) Rb Retinoblastoma Protein (Rb) Phosphorylation R547->Rb Blocks Phosphorylation CDK->Rb Normally Phosphorylates E2F E2F Transcription Factor Release Rb->E2F If Hypo-phosphorylated, Binds/Sequesters Arrest Cell Cycle Arrest (Apoptosis) Rb->Arrest Induces CellCycle G1/S Phase Transition E2F->CellCycle Required for

Figure 1: Mechanism of Action. R-547 inhibits CDKs, preventing Rb phosphorylation, which sequesters E2F and arrests the cell cycle.

Part 4: Bioanalytical Workflow (LC-MS/MS)

Do not rely on UV detection; sensitivity will be insufficient for terminal phase PK.

Sample Preparation (Protein Precipitation)
  • Aliquot: 50 µL Rat Plasma.

  • IS Addition: Add 10 µL Internal Standard (e.g., Deuterated R-547 or a structural analog like Dinaciclib).

  • Precipitation: Add 150 µL Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex/Spin: Vortex 1 min; Centrifuge 10,000 rpm for 10 min.

  • Injection: Transfer 5 µL of supernatant to LC-MS/MS.

LC-MS/MS Conditions[2][3]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode (M+H)+.

    • Note: Tune for the parent ion (approx MW 450-550 range depending on free base structure). Perform MS2 scan to select best daughter ion (typically loss of the solubilizing group).

Analytical Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Plasma Rat Plasma (50 µL) PPT Protein PPT (ACN + 0.1% FA) Plasma->PPT Spin Centrifuge 10k rpm PPT->Spin LC HPLC Separation (C18 Gradient) Spin->LC Supernatant MS ESI+ Detection (MRM Mode) LC->MS Data PK Calculation (WinNonlin) MS->Data

Figure 2: Bioanalytical workflow for extracting and quantifying R-547 from plasma.

Part 5: Data Analysis & Reference Parameters

To declare your reproduction successful, your Non-Compartmental Analysis (NCA) results should align with the reference values established by DePinto et al.

Acceptance Criteria (Rat)[4]
ParameterDefinitionReference Value (IV)Reference Value (PO)Notes

Total Clearance~30 - 40 mL/min/kg N/AModerate clearance (hepatic).

Vol. Distribution~3 - 5 L/kg N/AHigh tissue distribution (lipophilic).

Terminal Half-life~2 - 4 hours ~3 - 5 hours Effective for BID/QD dosing.

BioavailabilityN/A28% - 50% The key success metric.

Note: If your


, check your formulation pH (drug may have precipitated in the gut) or verify the salt form was used.
Troubleshooting Low Exposure
  • Issue: Low

    
     in oral group.
    
  • Root Cause: R-547 free base precipitation in the high pH of the small intestine.

  • Correction: Ensure the mesylate salt is fully dissolved in the vehicle before dosing. Do not use suspensions if possible; solutions yield higher

    
    .
    

References

  • DePinto, W. et al. (2006). In vitro and in vivo pharmacokinetics of R547, a novel, potent, and selective inhibitor of cell cycle dependent kinases. Journal of Pharmaceutical Sciences.

  • Chu, X.J. et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.[5] Journal of Medicinal Chemistry.

  • Senderowicz, A.M. (1999). Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials. Investigational New Drugs. (Provided for comparative context regarding Flavopiridol's limitations).

Sources

Benchmarking R-547 Mesylate: IC50 Profiling and Mechanism in NCI-60 Panels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

R-547 (Ro-4584820) mesylate stands out in the library of cyclin-dependent kinase (CDK) inhibitors due to its unique selectivity profile. Unlike first-generation pan-CDK inhibitors (e.g., Flavopiridol) which often suffer from off-target toxicity, or highly specific CDK4/6 inhibitors (e.g., Palbociclib) which may face resistance via compensatory pathways, R-547 effectively targets CDK1, CDK2, and CDK4 .

This guide benchmarks R-547 mesylate against standard alternatives using data derived from the National Cancer Institute's NCI-60 cancer cell line panel. It provides the mechanistic rationale, comparative IC50 data, and the validated SRB (Sulforhodamine B) protocol required to reproduce these results.

Mechanism of Action: The Cell Cycle Blockade[1][2]

To understand the potency of R-547, one must analyze its intervention points in the cell cycle. R-547 is an ATP-competitive inhibitor.[1][2][3] Its efficacy stems from hitting the cell cycle at two critical checkpoints simultaneously:

  • G1/S Transition: By inhibiting CDK4/Cyclin D and CDK2/Cyclin E , R-547 prevents the phosphorylation of the Retinoblastoma protein (Rb).[4] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes necessary for DNA replication (S-phase).

  • G2/M Transition: By inhibiting CDK1/Cyclin B , R-547 blocks the cell's entry into mitosis, serving as a secondary fail-safe against proliferation.

Pathway Visualization

R547_MOA R547 This compound (Inhibitor) CDK4 CDK4 / Cyclin D R547->CDK4 Inhibits (Ki ~1 nM) CDK2 CDK2 / Cyclin E R547->CDK2 Inhibits (Ki ~3 nM) CDK1 CDK1 / Cyclin B R547->CDK1 Inhibits (Ki ~2 nM) pRb p-Rb (Hyperphosphorylated) CDK4->pRb Phosphorylates CDK2->pRb Phosphorylates Mitosis Mitosis Entry CDK1->Mitosis Promotes Rb Rb Protein (Hypophosphorylated) E2F E2F Transcription Factor Rb->E2F Sequesters pRb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes

Figure 1: R-547 exerts a dual-arrest mechanism by targeting CDK1, CDK2, and CDK4, effectively silencing E2F signaling and blocking Mitosis.[4][5]

Benchmarking R-547 in NCI-60 Cell Lines

The NCI-60 panel reveals that R-547 possesses a "flat" mean graph, meaning it is equipotent across diverse tissue types (Colon, Lung, Prostate, Breast) regardless of p53, Rb, or MDR (Multidrug Resistance) status.

Comparative Profile: R-547 vs. Alternatives

The following table compares R-547 against Flavopiridol (a pan-CDK reference) and Palbociclib (a selective reference).

FeatureThis compoundFlavopiridol (Alvocidib)Palbociclib (Ibrance)
Primary Targets CDK 1, 2, 4Pan-CDK (1, 2, 4, 6, 7, 9)CDK 4, 6
Selectivity Multi-targeted but specific to cell cycle driversBroad (High toxicity potential)Highly Selective
Potency (Enzymatic Ki) ~1–3 nM~40 nM (CDK1/2/4)~11 nM (CDK4)
NCI-60 Mean IC50 < 600 nM (< 0.6 µM) ~40–60 nMVaries (Rb-dependent)
HCT-116 IC50 80 nM 60 nM~150 nM
Bioavailability High (Oral)Low (IV required)High (Oral)
Mechanism Note Induces apoptosis & dual cell cycle blockInduces rapid apoptosis via transcriptional repression (CDK9)Cytostatic (G1 arrest only)
Key Data Insights
  • Potency vs. Toxicity: While Flavopiridol shows slightly lower raw IC50 values (higher potency) in some lines, it inhibits CDK9 (transcription), leading to severe global toxicity. R-547 spares CDK9, offering a cleaner toxicity profile while maintaining sub-micromolar efficacy.

  • Independence of Genetic Status: In NCI-60 screening, R-547 efficacy does not correlate with p53 status.[3] This is crucial for heterogeneous tumors where p53 mutations are common.

  • Spectrum: R-547 is effective in HCT116 (Colon), A549 (Lung), and PC-3 (Prostate) with IC50s consistently below 0.60 µM.

Validated Experimental Protocol: NCI-60 SRB Assay

To generate comparable IC50 data for R-547, you must utilize the Sulforhodamine B (SRB) assay. Unlike metabolic assays (MTT/MTS), SRB measures total protein mass, which is more stable and linear for CDK inhibitors that may induce metabolic stress without immediate lysis.

Reagents Required[1][7][8]
  • Fixative: 50% (w/v) Trichloroacetic Acid (TCA).[6]

  • Stain: 0.4% (w/v) SRB in 1% Acetic Acid.[7][6][8]

  • Wash Solution: 1% Acetic Acid.[9][7][6][8]

  • Solubilizer: 10 mM Tris Base (pH 10.5).

Step-by-Step Workflow
  • Seeding (T=0h):

    • Plate cells (5,000–40,000 cells/well) in 96-well plates.

    • Incubate for 24 hours to allow attachment.

    • Critical: Fix one "Time Zero" (Tz) plate immediately before drug addition to establish baseline protein levels.

  • Drug Addition (T=24h):

    • Dissolve this compound in DMSO.

    • Perform serial dilutions (typically 5 concentrations, 10-fold or ½ log).

    • Add to plates (Final DMSO concentration < 0.5%).

  • Incubation:

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Fixation (T=72h):

    • Add cold 50% TCA (final concentration 10%) directly to the growth medium.[6]

    • Incubate at 4°C for 60 minutes. Do not agitate.

    • Wash 5x with tap water and air dry.[9][6]

  • Staining:

    • Add 100 µL 0.4% SRB solution.[9][7][6][8] Incubate 10–30 mins at room temperature.

    • Wash 5x with 1% Acetic Acid to remove unbound dye.[9][6] Air dry.

  • Solubilization & Reading:

    • Add 10 mM Tris base to solubilize protein-bound dye.[8]

    • Read absorbance at 515 nm (or 565 nm).

Protocol Visualization

SRB_Protocol Step1 1. Seeding (24h Recovery) Step2 2. Drug Addition (R-547 Dilution) Step1->Step2 T=24h Step3 3. Fixation (10% TCA, 4°C) Step2->Step3 T=72h (48h Exposure) Step4 4. Staining (0.4% SRB) Step3->Step4 Step5 5. Wash (1% Acetic Acid) Step4->Step5 Step6 6. Read OD (515 nm) Step5->Step6 Data Analysis

Figure 2: The NCI-standard SRB workflow ensures protein-mass based quantification, eliminating metabolic artifacts common in MTT assays.

Technical Analysis: Why R-547?

For researchers designing combination therapies, R-547 offers a strategic advantage.

  • The "Goldilocks" Selectivity: By inhibiting CDK1, 2, and 4, R-547 prevents the "escape" seen with CDK4/6-only inhibitors (where cells might utilize CDK2/Cyclin E to bypass the G1 block). Simultaneously, it avoids the transcriptional shutdown associated with CDK7/9 inhibition (seen in Flavopiridol), which often limits clinical dosing due to toxicity.

  • Solubility: The mesylate salt form significantly improves aqueous solubility compared to the free base, making it highly suitable for both in vitro liquid handling and in vivo oral gavage studies.

Recommendation: Use R-547 when your study requires a complete cell cycle arrest (G1 + G2) without the confounding variables of transcriptional inhibition.

References

  • DePinto, W., et al. (2006). "In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials."[4][2] Molecular Cancer Therapeutics.

  • Chu, X.J., et al. (2006). "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity."[2][10] Journal of Medicinal Chemistry.

  • National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen Protocol (SRB Assay)." Developmental Therapeutics Program.

  • Senderowicz, A.M. (1999). "Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials." Investigational New Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-547 mesylate
Reactant of Route 2
Reactant of Route 2
R-547 mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.